molecular formula C9H9BrN2 B1523440 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole CAS No. 1354757-31-5

6-bromo-1,4-dimethyl-1H-1,3-benzodiazole

Cat. No.: B1523440
CAS No.: 1354757-31-5
M. Wt: 225.08 g/mol
InChI Key: IAOKCFYNSUUOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 1,3-benzimidazole core structure is a privileged scaffold in medicinal chemistry and drug discovery, recognized for its wide range of biological activities and its presence in several clinically approved drugs . This bicyclic aromatic system, consisting of a benzene ring fused with an imidazole, serves as a versatile pharmacophore for developing new therapeutic agents . Researchers leverage this framework to create compounds with potential applications against various diseases, including cancer, viral and bacterial infections, and inflammatory conditions . The specific substitution pattern of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole makes it a valuable synthetic intermediate. The bromine atom at the 6-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction or Suzuki coupling, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies . This enables researchers to explore and optimize interactions with biological targets. Benzimidazole-based compounds have demonstrated significant potential in anticancer research, where they can inhibit enzymes critical to cancer pathology, such as tyrosine kinase . Furthermore, the structural motif is actively investigated for developing novel antitubercular agents, particularly to combat the growing threat of multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis . The intrinsic properties of the benzimidazole nucleus, combined with the synthetic versatility conferred by the bromo and methyl substituents, make this compound a key building block for researchers engaged in the design and synthesis of novel bioactive molecules.

Properties

IUPAC Name

6-bromo-1,4-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-7(10)4-8-9(6)11-5-12(8)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOKCFYNSUUOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CN2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354757-31-5
Record name 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 6-Bromo-1,4-dimethyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

6-Bromo-1,4-dimethyl-1H-benzimidazole (CAS: 1354757-31-5 ) is a specialized heterocyclic scaffold widely utilized in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of Orexin receptor antagonists , BET bromodomain inhibitors , and kinase inhibitors .

Distinguished by its specific substitution pattern, this molecule offers a unique combination of electronic deactivation (via the 6-bromo group) and steric definition (via the 1,4-dimethyl motif). The 1,4-dimethyl arrangement is particularly valuable for locking conformation in protein binding pockets, preventing the free rotation often seen in less substituted analogues.

Chemical Identity Table[1]
PropertyDetail
IUPAC Name 6-Bromo-1,4-dimethyl-1H-benzimidazole
CAS Number 1354757-31-5
Molecular Formula C₉H₉BrN₂
Molecular Weight 225.09 g/mol
SMILES Cc1cc(Br)cc2nc[nH]c12 (Pre-methylation core) -> Cn1cnc2cc(Br)cc(C)c21
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in Ethanol; insoluble in Water

Part 2: Structural Analysis & Electronic Properties

The reactivity of 6-bromo-1,4-dimethyl-1H-benzimidazole is dictated by the interplay between the electron-rich imidazole ring and the electron-deficient, halogenated benzene ring.

Regiochemistry of the 1,4-Dimethyl Motif

The synthesis of this specific isomer is non-trivial due to benzimidazole tautomerism. The precursor, 6-bromo-4-methyl-1H-benzimidazole, exists in equilibrium with 5-bromo-7-methyl-1H-benzimidazole.

  • Steric Control: Upon alkylation (N-methylation), the electrophile (MeI) attacks the nitrogen atom that is least sterically hindered.

  • The Outcome: Attack at N1 (distal to the C4-methyl group) is kinetically and thermodynamically favored over attack at N3 (peri to the C4-methyl). This selective alkylation yields the 1,4-dimethyl isomer as the major product, avoiding the formation of the sterically congested 1,7-dimethyl isomer.

Electronic Effects
  • C6-Bromine: Acts as a weak deactivator by induction but an activator for palladium-catalyzed cross-coupling (oxidative addition). It is the primary "handle" for diversifying the scaffold.

  • C2-Position: The proton at C2 is acidic (pKa ~28 in DMSO). The N1-methyl group removes the possibility of tautomerization, fixing the bond order and making C2 highly susceptible to lithiation and C-H activation.

Part 3: Synthesis & Experimental Protocols

Retrosynthetic Pathway

The most robust route to 6-bromo-1,4-dimethyl-1H-benzimidazole involves the construction of the benzimidazole core followed by regioselective methylation.

Synthesis Start 4-Bromo-2-methylaniline Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 4-Bromo-2-methyl-6-nitroaniline Step1->Inter1 Step2 Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Inter2 4-Bromo-6-methyl-1,2-diaminobenzene Step2->Inter2 Step3 Cyclization (Formic Acid) Inter2->Step3 Core 6-Bromo-4-methyl-1H-benzimidazole (Tautomeric Mix) Step3->Core Step4 Regioselective Methylation (MeI, Cs2CO3) Core->Step4 Final 6-Bromo-1,4-dimethyl-1H-benzimidazole (Target) Step4->Final

Figure 1: Synthetic workflow for 6-bromo-1,4-dimethyl-1H-benzimidazole.

Detailed Protocol: Regioselective N-Methylation

Note: This protocol assumes the possession of the 6-bromo-4-methyl-1H-benzimidazole core.

Reagents:

  • 6-Bromo-4-methyl-1H-benzimidazole (1.0 eq)

  • Iodomethane (MeI) (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 6-bromo-4-methyl-1H-benzimidazole (10 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Add Cs₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the benzimidazolide anion.

  • Alkylation: Cool the mixture to 0°C. Add Iodomethane (11 mmol) dropwise via syringe to prevent exotherms and over-alkylation (quaternization).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates.[1] Filter the solid.[1] If no precipitate forms, extract with EtOAc (3x 50 mL), wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Hexane/EtOAc gradient).

    • Critical Check: Verify regiochemistry via NOESY NMR. You should see a correlation between the N1-Methyl protons and the C7-H proton, but not the C4-Methyl protons.

Part 4: Reactivity Profile & Applications

Reactivity Map

Reactivity Center 6-Bromo-1,4-dimethyl-1H-benzimidazole Suzuki C6-Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Biaryl Synthesis Center->Suzuki Buchwald C6-Buchwald Amination (R-NH2, Pd2(dba)3) C-N Bond Formation Center->Buchwald Lithiation C2-Lithiation (n-BuLi, -78°C) Formylation/Carboxylation Center->Lithiation Benzylic C4-Benzylic Bromination (NBS, AIBN) Side-chain Functionalization Center->Benzylic

Figure 2: Divergent reactivity of the scaffold. Red arrows indicate Pd-catalyzed cycles; Yellow indicates organometallic activation; Green indicates radical chemistry.

Key Applications in Drug Discovery
  • Orexin Receptor Antagonists: The 1,4-dimethylbenzimidazole core is a known pharmacophore in Orexin antagonists (e.g., related to Seltorexant structures). The C6-position is typically coupled to a substituted phenyl or heteroaryl ring to extend into the hydrophobic pocket of the receptor.

  • Epigenetic Modulators (BET Inhibitors): Benzimidazoles mimic the acetyl-lysine recognition motif. The 1,4-dimethyl substitution pattern is critical here; the N1-methyl mimics the conserved water molecule in the bromodomain binding pocket, while the C6-aryl group (added via Suzuki coupling) interacts with the ZA loop.

  • Kinase Inhibition: The N1-C2-N3 region functions as a hinge binder. The 6-bromo group allows for the attachment of a "tail" segment to access the solvent-exposed region or the back pocket of the kinase ATP site.

Part 5: Safety & Handling

  • Hazard Identification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but light-sensitive due to the C-Br bond.

  • Spill Response: Do not sweep dry dust. Dampen with water or ethanol before collection to prevent airborne particulates.

References

  • Synthesis of Benzimidazole-Proline Derivatives (Orexin Antagonists): Boss, C. et al. (2017). "Benzimidazole-proline derivatives."[2] US Patent 9,732,075 B2. (Source for the specific use of the 6-bromo-1,4-dimethyl scaffold in medicinal chemistry.)

  • Regioselectivity in Benzimidazole Alkylation: Ospina, F. et al.[3] (2022).[2][4][5][6] "Selective Biocatalytic N-Methylation of Unsaturated Heterocycles." Angewandte Chemie International Edition. (Provides mechanistic insight into the steric control of N-methylation in benzimidazoles.)

  • General Benzimidazole Synthesis & Reactivity: Rane, Y.S. et al. (2023).[7] "Green Synthesis Of Benzimidazole Analogues: An Overview." Journal for ReAttach Therapy and Developmental Diversities. (Review of cyclization methods applicable to the 4-bromo-6-methyl-1,2-diaminobenzene precursor.)

  • Chemical Identity & CAS Verification: PubChem Compound Summary for 6-Bromo-1,4-dimethyl-1H-benzimidazole. (Verification of CAS 1354757-31-5).[8][9]

Sources

structure elucidation of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of the novel heterocyclic compound, 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of analytical techniques. It delves into the strategic application and interpretation of spectroscopic and spectrometric data, emphasizing the causality behind experimental choices to build a self-validating structural proof.

The Analytical Challenge: Defining the Molecular Architecture

The benzimidazole scaffold is a cornerstone in medicinal chemistry, valued for its wide array of biological activities.[1] The introduction of specific substituents, such as bromine and methyl groups, can significantly modulate a compound's pharmacological profile. Therefore, unambiguous confirmation of the precise arrangement of these substituents is paramount. This guide outlines a multi-faceted analytical approach to unequivocally determine the constitution of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole.

Proposed Structure:

Figure 1. Hypothesized structure of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole with IUPAC numbering.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

The initial and most fundamental step is to ascertain the compound's elemental composition. High-resolution mass spectrometry provides the necessary precision to distinguish between isobaric formulas.

Experimental Rationale: The presence of bromine is a key structural feature. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion peak (M) is accompanied by an (M+2) peak of nearly equal intensity.[2] This distinctive signature is a powerful diagnostic tool for identifying brominated compounds.

Expected Data:

ParameterExpected ValueRationale
Molecular Formula C9H9BrN2Based on the proposed structure.
Calculated Exact Mass 223.9974 (for 79Br)Provides a high-confidence starting point for structure confirmation.
Isotopic Pattern M+ and (M+2)+ peaksThe presence of a single bromine atom will lead to two peaks of approximately 1:1 intensity ratio, separated by 2 m/z units.[2]

Protocol: High-Resolution Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The high resolving power of the instrument will allow for the determination of the elemental composition from the measured m/z value.

Unveiling the Proton Environment: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is indispensable for mapping the hydrogen framework of a molecule.[1] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the electronic environment and connectivity of the protons.

Predictive Analysis:

  • Aromatic Region: The benzene ring of the benzimidazole core is substituted with a bromine atom and a methyl group. This substitution pattern will give rise to distinct signals for the aromatic protons. The bromine atom is deactivating and ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. Their combined electronic effects will influence the chemical shifts of the H-5 and H-7 protons.

  • Methyl Groups: Two distinct methyl signals are expected: one from the N-methyl group and one from the C4-methyl group. The N-methyl group is expected to be a singlet, while the C4-methyl group will also be a singlet.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 7.5 - 7.8Doublet1HH-5Deshielded due to the anisotropic effect of the imidazole ring and influenced by the bromine at C6.
~ 7.1 - 7.4Doublet1HH-7Influenced by the bromine at C6 and the methyl group at C4.
~ 3.7Singlet3HN1-CH₃Typical chemical shift for an N-methyl group in a benzimidazole system.[3]
~ 2.5Singlet3HC4-CH₃Typical chemical shift for a methyl group attached to an aromatic ring.

Mapping the Carbon Skeleton: ¹³C NMR and DEPT Spectroscopy

Carbon-13 NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule and information about their chemical environment.[4] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups and quaternary carbons.

Predictive Analysis:

The proposed structure has 9 carbon atoms. Due to molecular asymmetry, nine distinct signals are expected in the ¹³C NMR spectrum.[4]

  • DEPT-135: Will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons will be absent.

  • DEPT-90: Will only show signals for CH carbons.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ) ppmDEPT-135DEPT-90AssignmentRationale
~ 153AbsentAbsentC2Quaternary carbon in the imidazole ring.
~ 142AbsentAbsentC7aQuaternary carbon at the ring junction.
~ 135AbsentAbsentC3aQuaternary carbon at the ring junction.
~ 130PositivePositiveC5Aromatic CH.
~ 125AbsentAbsentC4Quaternary carbon bearing a methyl group.
~ 120PositivePositiveC7Aromatic CH.
~ 115AbsentAbsentC6Quaternary carbon bearing a bromine atom.
~ 30PositiveAbsentN1-CH₃N-methyl carbon.
~ 15PositiveAbsentC4-CH₃Aromatic methyl carbon.

Assembling the Pieces: 2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for unambiguously connecting the atoms within the molecule.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which helps to establish the connectivity of adjacent protons. In this case, it would confirm the coupling between H-5 and H-7 if they were adjacent (which they are not in the proposed 6-bromo isomer).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the overall carbon framework. It shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the methyl groups to their respective positions and for piecing together the entire benzimidazole core.

HMBC Correlation Workflow:

The following diagram illustrates the key expected HMBC correlations that would be used to confirm the connectivity of the substituents and the benzimidazole core.

HMBC_Correlations cluster_protons Protons cluster_carbons Carbons H-5 H-5 C4 C4 H-5->C4 ²J C6 C6 H-5->C6 ²J C7 C7 H-5->C7 ³J H-7 H-7 H-7->C6 ²J C7a C7a H-7->C7a ²J C5 C5 H-7->C5 ³J N1-CH3 N1-CH3 N1-CH3->C7a ³J C2 C2 N1-CH3->C2 ²J C4-CH3 C4-CH3 C4-CH3->C4 ²J C3a C3a C4-CH3->C3a ³J C4-CH3->C5 ³J

Caption: Key expected HMBC correlations for structure confirmation.

The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of mass spectrometry and NMR spectroscopy provides powerful evidence for the proposed structure, single-crystal X-ray crystallography offers the most unambiguous and definitive proof.[5][6] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular geometry.

Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[6]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.[6] The final refined structure will provide the exact atomic coordinates, confirming the connectivity and stereochemistry of the molecule.

Integrated Structure Elucidation Workflow

The following diagram provides a visual summary of the logical workflow for the .

Elucidation_Workflow start Isolated Compound ms HRMS Analysis start->ms Determine Molecular Formula nmr_1d 1D NMR (¹H, ¹³C, DEPT) ms->nmr_1d Propose Basic Framework nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d Assign Atoms and Connectivity xray X-ray Crystallography nmr_2d->xray Propose Final Structure for Confirmation conclusion Structure Confirmed xray->conclusion Unambiguous Proof

Caption: A streamlined workflow for structure elucidation.

Conclusion

The structure elucidation of a novel compound like 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole requires a systematic and multi-pronged analytical strategy. By integrating data from high-resolution mass spectrometry, a full suite of 1D and 2D NMR experiments, and ultimately confirming the structure with single-crystal X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This rigorous approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development activities.

References

  • Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. In Chemistry and Applications of Benzimidazole and its Derivatives. [Link]

  • Crystal Structure and Pharmacological Importance of Benzimidazoles and Their Derivatives. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Jin, S., et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3221. [Link]

  • Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(10), 2541. [Link]

  • Tautomers and Mesomers in 1- and 2-Substituted Benzimidazoles. (2022). Molecules, 27(19), 6268. [Link]

  • Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. (2021). RSC Advances, 11(16), 9293-9298. [Link]

  • Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol. (2024). IUCrData, 9(1). [Link]

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (n.d.). TSI Journals. [Link]

  • Synthesis, X-ray crystal structure and optical properties of novel 2-aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazoles. (2012). Dyes and Pigments, 95(2), 343-350. [Link]

  • NMR Predict. (n.d.). . [Link]

  • A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine. (2023). Journal of Analytical Chemistry, 78(2), 209-218. [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Asian Journal of Chemistry, 28(11), 2385-2387. [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. [Link]

  • Predicting Carbon-13 NMR Spectra. (2024). Save My Exams. [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

  • Identification of heteroatom using mass spectrum-Mass spectrometry| Spectroscopy | Organic Chemistry. (2023). YouTube. [Link]

  • 6-Bromo-1,3-benzothiazole. (n.d.). PubChem. [Link]

Sources

Structural Elucidation and Spectroscopic Characterization of C9H9N2Br Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

The molecular formula C9H9N2Br represents a critical scaffold in drug discovery, most notably within the benzimidazole and quinoxaline classes of kinase inhibitors and antivirals. With a Degree of Unsaturation (DoU) of 6, this formula typically implies a bicyclic aromatic system substituted with bromine and alkyl groups.

This guide provides a rigorous spectroscopic analysis of the most chemically significant isomer: 5-Bromo-1,2-dimethyl-1H-benzimidazole . It details the specific spectral signatures (MS, NMR, IR) required to distinguish this scaffold from its regioisomers (e.g., 6-bromo variants or ethyl-substituted analogs) and establishes a self-validating protocol for structural confirmation.

Part 1: Theoretical Framework & Structural Logic
1.1 Degrees of Unsaturation (DoU) Analysis

Before spectral interpretation, the DoU dictates the structural possibilities:




Correction:


Interpretation: A DoU of 6 suggests:

  • Benzene Ring: 4 DoU.

  • Heterocyclic Ring (Imidazole/Pyrazine): 2 DoU (1 ring + 1 double bond).

  • Total: A fused bicyclic aromatic system (e.g., Benzimidazole) fits perfectly.

1.2 The Regioisomer Challenge

The primary challenge with C9H9N2Br is distinguishing between N-alkylation sites and bromine positions.

  • Target Isomer: 5-Bromo-1,2-dimethyl-1H-benzimidazole (Fixed N-Me prevents tautomerism).

  • Common Distractor: 1-Ethyl-5-bromo-1H-benzimidazole (Different alkyl pattern).

  • Positional Isomer: 6-Bromo-1,2-dimethyl-1H-benzimidazole.

Part 2: Spectroscopic Data Analysis
2.1 Mass Spectrometry (MS): The Bromine Signature

The presence of Bromine provides the most diagnostic anchor point due to its unique isotopic abundance.

ParameterObservationStructural Implication
Molecular Ion (M+) m/z 224 and 226Confirms parent mass for C9H9N2Br.
Isotope Pattern 1:1 intensity ratio (doublet)Definitive proof of one Bromine atom (

and

).[1]
Fragmentation m/z 145 (M - 79/81)Loss of Br radical; confirms labile C-Br bond.
Base Peak Varies (often M+ or M-Me)High stability of the aromatic benzimidazole core.
2.2 Infrared Spectroscopy (IR)

IR is used primarily to rule out alternative functional groups (like nitriles or primary amines).

  • Absence of

    
    :  No sharp peak at ~2250 cm⁻¹ (Rules out cyanides).
    
  • Absence of

    
    :  No broad band at 3200-3400 cm⁻¹ (Confirms N-alkylation; rules out NH-benzimidazoles).
    
  • Diagnostic Bands:

    • C=N Stretch: ~1610–1620 cm⁻¹ (Imidazole ring).

    • C-Br Stretch: ~1050–1070 cm⁻¹ (Aryl bromide).

2.3 Nuclear Magnetic Resonance (NMR)

This is the primary tool for distinguishing the 1,2-dimethyl scaffold from ethyl variants.

Table 1: 1H NMR Data (400 MHz, DMSO-d6) for 5-Bromo-1,2-dimethylbenzimidazole

Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.79 Doublet (J~2 Hz)1HH-4 (Ar-H)Deshielded by Br (ortho) and Imidazole ring; meta-coupling to H-6.
7.55 Doublet of Doublets1HH-6 (Ar-H)Ortho-coupled to H-7, Meta-coupled to H-4.
7.33 Doublet (J~8.5 Hz)1HH-7 (Ar-H)Ortho-coupling dominates.
3.75 Singlet3HN-CH3Diagnostic: Sharp singlet confirms N-Methyl (vs. quartet for N-Ethyl).
2.55 Singlet3HC2-CH3Chemical shift typical for methyl on C=N bond.

Table 2: 13C NMR Data (100 MHz, DMSO-d6)

Shift (

, ppm)
AssignmentStructural Logic
153.5 C-2 (C=N)Most deshielded carbon; characteristic of benzimidazole C2.
143.0 C-3a (Bridgehead)Quaternary carbon adjacent to N.
135.0 C-7a (Bridgehead)Quaternary carbon.
125.5 C-6Aromatic CH.
122.0 C-4Aromatic CH.
114.5 C-5 (C-Br)Diagnostic: Upfield shift relative to other Ar-C due to heavy atom effect (Br).
111.5 C-7Aromatic CH.[2]
30.5 N-CH3Characteristic N-Methyl region.
13.5 C2-CH3Characteristic C-Methyl region.

Critical Note on Regiochemistry: In 1,2-dimethylbenzimidazoles, the N-methyl group locks the structure, preventing tautomerism. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required to definitively distinguish between the 5-bromo and 6-bromo isomers. A NOE correlation between the N-Methyl protons and the H-7 aromatic proton confirms the 5-bromo isomer (where H-7 is adjacent to N-Me). If H-7 were a bromine, no such correlation would exist.

Part 3: Visualization of Structural Logic
3.1 Isomer Elucidation Workflow

The following diagram illustrates the decision tree for identifying the C9H9N2Br isomer using the data above.

IsomerID Start Unknown C9H9N2Br (DoU = 6) MS_Check MS: Isotope Pattern? Start->MS_Check Br_Confirm 1:1 Ratio (224/226) Bromine Confirmed MS_Check->Br_Confirm IR_Check IR: 3200-3400 cm⁻¹? Br_Confirm->IR_Check Has_NH Broad Peak Present (NH Group) IR_Check->Has_NH Yes No_NH No Broad Peak (N-Substituted) IR_Check->No_NH No NMR_Aliphatic 1H NMR: Aliphatic Region No_NH->NMR_Aliphatic Ethyl_Group Triplet + Quartet (Ethyl Isomer) NMR_Aliphatic->Ethyl_Group ~1.3 & 4.2 ppm Dimethyl_Group Two Singlets (Dimethyl Isomer) NMR_Aliphatic->Dimethyl_Group ~2.5 & 3.7 ppm NOESY_Check NOESY: N-Me vs Ar-H Dimethyl_Group->NOESY_Check Iso_5Br NOE Observed (5-Bromo-1,2-dimethyl) NOESY_Check->Iso_5Br Correlation Iso_6Br No NOE (Steric/Br) (6-Bromo Isomer) NOESY_Check->Iso_6Br No Correlation

Figure 1: Logic gate for distinguishing the target 5-bromo-1,2-dimethylbenzimidazole from common isomers.

Part 4: Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), follow these standardized protocols.

4.1 Sample Preparation for NMR

Objective: Eliminate concentration-dependent shifts and water suppression issues.

  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3. Benzimidazoles often show poor solubility or aggregation in chloroform, leading to broadened peaks.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended micro-particles that degrade field homogeneity (shimming).

  • Reference: Calibrate the residual DMSO pentet to 2.50 ppm (1H) and 39.5 ppm (13C).

4.2 Mass Spectrometry (LC-MS) Setup

Objective: Clear observation of the Br isotope pattern without fragmentation interference.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Mobile Phase: Acetonitrile/Water (50:50) with 0.1% Formic Acid. The acid ensures protonation of the basic imidazole nitrogen (

    
    ).
    
  • Flow Rate: 0.5 mL/min.

  • Detection: Scan range m/z 100–400. Look for the "Twin Towers" at 224/226.

References
  • Vertex Pharmaceuticals & ChemicalBook. (2025). Synthesis and Characterization of 5-Bromo-1H-benzimidazole. Retrieved from

  • Royal Society of Chemistry. (2023). NMR Data for Benzimidazole Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Bromobenzimidazoles. Retrieved from

  • Chemistry Steps. (2025). Isotopic Patterns in Mass Spectrometry: The Bromine Signature. Retrieved from

  • Save My Exams. (2025). Mass Spectrometry of Bromine Containing Compounds. Retrieved from

Sources

The Photophysical Versatility of Substituted Benzimidazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Core - A Privileged Scaffold in Photophysics

The benzimidazole scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the development of functional organic materials. Its unique electronic properties, inherent biocompatibility, and synthetic tractability have propelled its application across diverse scientific domains, from medicinal chemistry to materials science.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of the photophysical properties of substituted benzimidazoles is paramount for harnessing their full potential. This guide provides a comprehensive exploration of the core principles governing the light-absorbing and emitting properties of these molecules, the intricate interplay of structural modifications, and the practical methodologies for their characterization and application.

Benzimidazole derivatives are renowned for their strong fluorescence, tunable photophysical characteristics, and their capacity to form stable complexes, making them exceptional candidates for fluorescent probes, sensors, and advanced materials for optoelectronics.[1][3] Their utility is further amplified by phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to exceptionally large Stokes shifts, a desirable feature for minimizing self-absorption in fluorescence-based applications.[4]

Modulating Photophysical Properties: The Art of Substitution

The beauty of the benzimidazole core lies in its susceptibility to fine-tuning through chemical substitution. The position and electronic nature of substituents dramatically influence the molecule's absorption and emission characteristics.

The Role of Substituents on the Benzene and Imidazole Rings

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) strategically placed on the benzimidazole scaffold can predictably alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5] For instance, the introduction of an electron-donating methoxy group can lead to a bathochromic (red) shift in both absorption and emission spectra, while an electron-withdrawing methoxycarbonyl group can induce a hypsochromic (blue) shift.[6] This principle allows for the rational design of benzimidazoles with tailored emission colors.

Solvent Effects: Probing the Microenvironment

The surrounding solvent environment plays a critical role in the photophysical behavior of substituted benzimidazoles. A phenomenon known as solvatochromism, the change in the color of a substance with a change in solvent polarity, is frequently observed.[7] Generally, an increase in solvent polarity leads to a red shift in the fluorescence emission of many benzimidazole derivatives.[7] This is often attributed to the stabilization of a more polar excited state.[8] However, in some cases, high-polarity solvents can inhibit processes like ESIPT.[9] The fluorescence quantum yield of benzimidazole derivatives also tends to decrease with increasing solvent polarity.[7]

Excited-State Intramolecular Proton Transfer (ESIPT): A Key to Enhanced Photophysical Performance

ESIPT is a phototautomerization process where a proton is transferred from a proton-donating group (like a hydroxyl group) to a nearby proton-accepting group (like an imidazole nitrogen) within the same molecule upon photoexcitation.[4] This process is particularly relevant for 2-(2'-hydroxyphenyl)benzimidazole (HPBI) and its derivatives.[10][11]

The ESIPT process results in the formation of a keto tautomer in the excited state, which then emits fluorescence at a significantly longer wavelength than the initial enol form.[12] This leads to a large Stokes shift, which is highly advantageous for applications like fluorescent probes and organic light-emitting diodes (OLEDs) as it minimizes self-absorption and the inner filter effect.[4] The efficiency of ESIPT can be influenced by both solvent polarity and the presence of substituents.[9][13] Nonpolar solvents tend to favor large Stokes shifts, while polar and hydrogen-bonding solvents can sometimes inhibit the ESIPT process.[9][14]

Experimental Characterization of Photophysical Properties

A thorough understanding of the photophysical properties of substituted benzimidazoles requires a suite of spectroscopic techniques.

Core Methodologies: UV-Vis and Fluorescence Spectroscopy

UV-Visible Absorption Spectroscopy is employed to determine the wavelengths of light a molecule absorbs. This provides information about the electronic transitions from the ground state to various excited states. The shape and position of the absorption bands can be influenced by the solvent and substituents.[7]

Fluorescence Spectroscopy is used to measure the emission of light from a molecule after it has been excited. Key parameters obtained from fluorescence spectra include the emission maximum (λ_em), which indicates the color of the emitted light, and the fluorescence quantum yield (Φ_F), which is a measure of the efficiency of the fluorescence process.

Step-by-Step Protocol for Photophysical Characterization
  • Sample Preparation:

    • Dissolve the synthesized benzimidazole derivative in a series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol, water) to create stock solutions of known concentration (typically in the micromolar range).

    • Ensure the solvents are of spectroscopic grade to minimize interference from impurities.

  • UV-Vis Absorption Measurement:

    • Using a dual-beam UV-Vis spectrophotometer, record the absorption spectrum of the sample in a 1 cm path length quartz cuvette against a solvent blank.

    • Identify the wavelength of maximum absorption (λ_max).

  • Fluorescence Emission and Excitation Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectrum by exciting the sample at its λ_max.

    • Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission and scanning the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.

  • Quantum Yield Determination:

    • Measure the fluorescence quantum yield relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Data Analysis:

    • Determine the Stokes shift by calculating the difference between the absorption maximum (λ_max) and the emission maximum (λ_em).

    • Analyze the solvatochromic shifts by plotting the emission maximum as a function of solvent polarity parameters (e.g., the Lippert-Mataga plot).

G cluster_prep Sample Preparation cluster_abs UV-Vis Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_qy Quantum Yield Measurement cluster_analysis Data Analysis prep1 Dissolve Compound in Spectroscopic Grade Solvents prep2 Prepare Dilute Solutions (µM range) prep1->prep2 abs1 Record Absorption Spectrum prep2->abs1 To Spectrophotometer abs2 Determine λ_max abs1->abs2 fluo1 Record Emission Spectrum (Excite at λ_max) abs2->fluo1 Use λ_max for Excitation an1 Calculate Stokes Shift (λ_em - λ_max) abs2->an1 fluo2 Determine λ_em fluo1->fluo2 fluo3 Record Excitation Spectrum fluo1->fluo3 qy1 Measure Fluorescence of Sample and Standard fluo2->qy1 Use λ_em for Standard Comparison fluo2->an1 qy2 Calculate Quantum Yield (Φ_F) qy1->qy2 qy2->an1 an2 Analyze Solvatochromic Effects an1->an2 G start Substituted Benzimidazole Core substituent Nature of Substituent start->substituent position Position of Substituent start->position solvent Solvent Environment start->solvent edg Electron-Donating Group (EDG) substituent->edg ewg Electron-Withdrawing Group (EWG) substituent->ewg large_stokes Large Stokes Shift (ESIPT) position->large_stokes e.g., 2-(2'-hydroxyphenyl) nonpolar Nonpolar Solvent solvent->nonpolar polar Polar Solvent solvent->polar red_shift_abs Red Shift in Absorption edg->red_shift_abs red_shift_em Red Shift in Emission edg->red_shift_em blue_shift_abs Blue Shift in Absorption ewg->blue_shift_abs blue_shift_em Blue Shift in Emission ewg->blue_shift_em nonpolar->large_stokes polar->red_shift_em quench Fluorescence Quenching polar->quench in some cases

Caption: Key factors influencing the photophysical properties of substituted benzimidazoles.

Applications Driven by Photophysics

The tunable and often remarkable photophysical properties of substituted benzimidazoles have led to their widespread use in various high-tech applications.

Fluorescent Probes and Sensors

The sensitivity of their fluorescence to the local environment makes benzimidazole derivatives excellent candidates for fluorescent probes and chemosensors. [3]They have been successfully employed for the detection of metal ions (such as Cu²⁺ and Zn²⁺), anions, and changes in pH. [15][16]For example, the fluorescence of a benzimidazole-based sensor can be "turned off" (quenched) or "turned on" upon binding to a specific analyte. [15]Ratiometric sensors, which exhibit a shift in the emission wavelength upon analyte binding, are particularly advantageous as they provide a built-in self-calibration. [15]

Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, benzimidazole derivatives are extensively used in the fabrication of OLEDs. [17][18]Their high fluorescence quantum yields, good thermal stability, and tunable emission colors make them suitable as emitters in the emissive layer. [19]Furthermore, their electron-transporting properties allow them to be used as electron-transporting materials or as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. [20]

Aggregation-Induced Emission (AIE)

While many fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregates, a class of benzimidazole derivatives exhibits the opposite phenomenon, known as aggregation-induced emission (AIE). [21]These molecules are weakly emissive in solution but become highly fluorescent upon aggregation. [22]This property is invaluable for applications in bioimaging, sensing, and the development of solid-state lighting materials. [23]

Quantitative Data Summary

The following table summarizes the photophysical properties of selected substituted benzimidazoles to illustrate the effects of substitution and solvent polarity.

CompoundSubstituent(s)Solventλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)Reference
2-(2'-hydroxyphenyl)benzimidazole (HPBI)2-(2'-hydroxyphenyl)THF~330515 (Keto)11,100-[12]
Ring-fused HPBI derivativeRing-fusionTHF~350515 (Keto)11,100-[12]
1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole1-benzyl, 4-fluoro, 2-phenylVariousSolvent-dependentBathochromic shift with polarity--[8]
Pyrene-Benzimidazole (Compound B)1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyreneSolution----[19]
Pyrene-Benzimidazole (Compound B)1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyreneSolid-state----[19]
Benzimidazole derivative for Cu²⁺/Zn²⁺ sensing-aq. solution (pH 7.4)-542 (original), 462 (with Zn²⁺)--[15]

Note: This table is illustrative and specific values can vary based on experimental conditions. "-" indicates data not specified in the cited abstract.

Conclusion and Future Outlook

The field of substituted benzimidazoles continues to be a vibrant area of research, driven by the quest for novel materials with tailored photophysical properties. The principles outlined in this guide—the profound influence of substituents and the solvent environment, and the exploitation of phenomena like ESIPT and AIE—provide a robust framework for the rational design of next-generation fluorescent probes, advanced OLED materials, and innovative theranostic agents. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, the scope of applications for these remarkable molecules will undoubtedly continue to expand, solidifying the benzimidazole core as a truly privileged scaffold in photophysics.

References

  • Santos, F. A. d., & da Silva, J. R. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega. [Link] [9][13][24]2. Behera, S. K., Sadhuragiri, G., Elumalai, P., Sathiyendiran, M., & Krishnamoorthy, G. (2016). Exclusive excited state intramolecular proton transfer from a 2-(2′-hydroxyphenyl)benzimidazole derivative. RSC Advances, 6(65), 59708-59717. [Link] [4]3. Ooyama, Y., Inoue, S., & Nagano, T. (2017). Synthesis and Optical Properties of Excited-State Intramolecular Proton Transfer Active π-Conjugated Benzimidazole Compounds: Influence of Structural Rigidification by Ring Fusion. The Journal of Organic Chemistry, 82(22), 11936-11945. [Link] [12]4. Ríos, M. A., & Ríos, M. C. (2002). Theoretical Evaluation of Solvent Effects on the Conformational and Tautomeric Equilibria of 2-(2'-Hydroxyphenyl)benzimidazole and on Its Absorption and Fluorescence Spectra. The Journal of Physical Chemistry A, 106(48), 11757-11764. [Link] [14]5. Singh, S., & Singh, N. (2022). Benzimidazole-scaffold Based Fluorescent Probes for Sensing and Bioimaging Applications. ResearchGate. [Link] [3]6. Behera, S. K., Sadhuragiri, G., Elumalai, P., Sathiyendiran, M., & Krishnamoorthy, G. (2016). Exclusive excited state intramolecular proton transfer from a 2-(2′-hydroxyphenyl)benzimidazole derivative. RSC Advances, 6(65), 59708-59717. [Link] [4]7. Jayabharathi, J., Thanikachalam, V., & Jayamoorthy, K. (2013). Synthesis of some fluorescent benzimidazole derivatives using cobalt(II) hydroxide as highly efficient catalyst – spectral and physico-chemical studies and ESIPT process. Photochemical & Photobiological Sciences, 12(10), 1761-1773. [Link] 8. Chen, Y., Liu, Y., & Zhang, J. (2021). Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM). Molecules, 26(11), 3186. [Link] [10]9. Douhal, A., Lahmani, F., & Zewail, A. H. (1995). Excited-State Intramolecular Proton Transfer in 2-(2-Hydroxyphenyl)benzimidazole and -benzoxazole: Effect of Rotamerism and Hydrogen Bonding. The Journal of Physical Chemistry, 99(36), 13213-13223. [Link] [11]10. Slastin, A. A., et al. (2023). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules, 28(23), 7806. [Link] [6]11. Kim, J. H., et al. (2023). A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II)-selective ratiometric turn-on detection in aqueous solution. RSC Advances, 13(12), 8031-8037. [Link] [15]12. Das, S., & Jana, A. (2019). Polycyclic Benzimidazole: Synthesis and Photophysical Properties. ResearchGate. [Link] 13. Fernando, A. A. S., et al. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Molecules, 26(21), 6611. [Link] [17][19]14. Inemesit, A. U., et al. (2023). Theoretical Study of the Photophysical and Photochemical Properties of 1H-Benzimidazole and 2-Ethyl-7-nitro-5-Substituted 1H-Benzimidazoles. ResearchGate. [Link] [5]15. S, S., et al. (2023). Synthesis, spectral studies, solvent effect and on-off fluorescence of 1-benzyl-4-fluoro-2-phenyl-1H-benzo[d]imidazole: Fe3+-induced quenching and reversal by H3PO4. Taylor & Francis Online. [Link] [8]16. Santos, F. A. d., & da Silva, J. R. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ResearchGate. [Link] [24]17. Request PDF. (n.d.). New Benzimidazole derivatives, spectroscopy characterization and their application as Electroluminescent Materials. ResearchGate. [Link] [25]18. New Benzimidazole Derivatives as Materials for Electroluminescent Applications. (2023). SSRN. [Link] [18]19. Zhang, Y., et al. (2018). Construction of fluorescence-tunable pyrido-fused benzimidazoles via direct intramolecular C–H amination under transition-metal-free conditions. Organic & Biomolecular Chemistry, 16(31), 5649-5653. [Link] 20. Chen, Y.-T., et al. (2020). Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs. Polymers, 12(5), 1059. [Link] [20]21. Triphenylethylene benzimidazole derivatives with aggregation-induced luminescence and reversible mechanofluorochromism characteristics. (2024). SPIE Digital Library. [Link] [21]22. Wu, Y., et al. (2021). Progress in the Synthesis and Application of Benzimidazole-Based Fluorescent Chemosensors. Chinese Journal of Organic Chemistry. [Link] [16]23. Reva, I., & Lapinski, L. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(6), 3537-3549. [Link] [26][27]24. Aggregation-induced emission of benzimidazole-based derivative and... (n.d.). ResearchGate. [Link] [28]25. Fernando, A. A. S., et al. (2021). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Molecules, 26(21), 6611. [Link] [19]26. A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. (2023). Molecules, 28(16), 5968. [Link] [29]27. Z, Y., et al. (2021). Tunable base-controlled chemoselective synthesis of trifluoromethyl-containing N-substituted benzimidazole-2-thiones and monofluorinated 4H-benzoi[3][14]midazo[2,1-b]t[9][12]hiazine. Organic & Biomolecular Chemistry, 19(4), 844-848. [Link] [30]28. Request PDF. (n.d.). Reversible pH switchable aggregation-induced emission of self-assembled benzimidazole-based acrylonitrile dye in aqueous solution. ResearchGate. [Link] [31]29. Request PDF. (n.d.). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. ResearchGate. [Link] [32]30. Request PDF. (n.d.). Novel Fluorescent Benzimidazoles: Synthesis, Characterization, Crystal Structure and Evaluation of Their Anticancer Properties. ResearchGate. [Link] [33]31. Tunable Emissive Ir(III) Benzimidazole‐quinoline Hybrids as Promising Theranostic Lead Compounds. (2022). SciSpace. [Link] [34]32. Reva, I., & Lapinski, L. (2023). Dual Photochemistry of Benzimidazole. ResearchGate. [Link] [27]33. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022). Molecules, 27(5), 1715. [Link] [35]34. Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (2022). Molecules, 27(1), 297. [Link] [36]35. Crystal Structure Elucidation and Fluorescence Studies on a Benzimidazole Derivative. (n.d.). Christ University. [Link] [37]36. Synthesis of Benzimidazole Sweat Fingerprint Fluorescent Developer and Fluorescent Effect. (2018). Aidic. [Link] [38]37. 2-Substituted Benzimidazoles as Photo-Protective Agents. (2023). Encyclopedia MDPI. [Link] [39]38. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2022). Molecules, 27(17), 5485. [Link] [40]39. Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis. (2023). RSC Advances, 13(10), 6563-6572. [Link] [22]40. Novel benzimidazole-based conjugated polyelectrolytes: synthesis, solution photophysics and fluorescent sensing of metal ions. (n.d.). ResearchGate. [Link] [41]41. (PDF) COMPUTATIONAL STUDIES AND GREEN SYNTHESIS OF BENZIMIDAZOLES THROUGH SEQUENTIAL OXIDATIVE CYCLISATION OF ARYLDIAMINES IN SOLVENT-FREE CONDITIONS. (n.d.). ResearchGate. [Link] [42]42. Aggregation-Induced Emission: A Trailblazing Journey to the Field of Biomedicine. (2022). ACS Omega, 7(12), 10034-10043. [Link] [23]43. A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (n.d.). ResearchGate. [Link] [2]44. Tway, Y. C., & Love, L. J. C. (1982). Photophysical properties of benzimidazole and thiabendazole and their homologs. Effect of substituents and solvent on the nature of the transition. The Journal of Physical Chemistry, 86(26), 5223-5227. [Link]

Sources

Structural Elucidation and Synthetic Utility of 6-Bromo-1,4-dimethyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the structural elucidation, synthesis, and characterization of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole .

Part 1: Nomenclature & Structural Analysis

The "Benzodiazole" vs. "Benzimidazole" Convention

The query identifies the compound as 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole . While "1,3-benzodiazole" is a chemically valid systematic name describing a benzene ring fused to a 1,3-diazole (imidazole), the Preferred IUPAC Name (PIN) retained by the International Union of Pure and Applied Chemistry is benzimidazole .

For the purpose of literature search and patent filing, the following hierarchy should be observed:

  • PIN: 6-Bromo-1,4-dimethyl-1H-benzimidazole

  • Systematic: 6-Bromo-1,4-dimethyl-1H-1,3-benzodiazole

  • CAS Registry Logic: 1H-Benzimidazole, 6-bromo-1,4-dimethyl-

Decoding the Numbering Ambiguity

The primary challenge in benzimidazole chemistry is tautomerism. In unsubstituted or carbon-substituted benzimidazoles, the proton on the nitrogen can rapidly migrate between N1 and N3, making the 4- and 7-positions equivalent, as well as the 5- and 6-positions.

However, the introduction of a methyl group at N1 (1,4-dimethyl) "locks" the structure, breaking the symmetry and fixing the numbering scheme.

The Numbering Logic (IUPAC Rule P-25.2.2.4):

  • N1: The saturated nitrogen (bearing the methyl group).

  • Numbering Direction: Proceed towards the fusion bond, then across to the other nitrogen (N3), and continue around the benzene ring.

  • C4 Identification: C4 is the carbon atom of the benzene ring immediately adjacent to the bridgehead carbon C3a (which is adjacent to N3).

Structural Confirmation:

  • 1,4-dimethyl: The N-methyl is at position 1. The C-methyl is at position 4. This implies the C-methyl is sterically proximate to the imine nitrogen (N3) and distant from the N-methyl (N1).

  • 6-bromo: The bromine is located at position 6. In this locked configuration, position 6 is meta to the C4-methyl group and para to the bridgehead C3a.

Graphviz: Structural Orientation & Numbering

The following diagram visualizes the correct numbering scheme and the steric environment of the 1,4-isomer versus the 1,7-isomer.

BenzimidazoleStructure cluster_14 Target: 6-bromo-1,4-dimethyl-1H-benzimidazole (Thermodynamically Favored Alkylation Product) N1 N1 (Me) C2 C2 N1->C2 N3 N3 C2->N3 C3a C3a N3->C3a C4 C4 (Me) C3a->C4 C5 C5 C4->C5 C6 C6 (Br) C5->C6 C7 C7 C6->C7 C7a C7a C7->C7a C7a->N1 C7a->C3a fusion

Caption: Numbering scheme for 6-bromo-1,4-dimethyl-1H-benzimidazole. Note C4-Me proximity to N3.

Part 2: Synthetic Protocols (Expertise & Experience)

Synthesizing 6-bromo-1,4-dimethyl-1H-benzimidazole requires careful regiocontrol. Direct alkylation of a parent benzimidazole often yields mixtures. The most robust route involves constructing the ring from a pre-functionalized diamine.

Retrosynthetic Analysis
  • Target: 6-bromo-1,4-dimethyl-1H-benzimidazole.

  • Disconnection: N1-C2 and N3-C2 bonds (Cyclization).

  • Precursor: 5-bromo-3-methylbenzene-1,2-diamine .

  • Key Challenge: Ensuring the N-methylation occurs at the specific nitrogen meta to the bromine to achieve the "1,4" pattern, or separating isomers after non-selective methylation.

Recommended Route: Cyclization followed by Regioselective Methylation

This route relies on the steric hindrance of the C4-methyl group to direct alkylation to the distal nitrogen (N1).

Step 1: Synthesis of 4-bromo-2-methyl-6-nitroaniline

  • Starting Material: 2-methyl-4-bromoaniline.

  • Reagent: HNO3 / H2SO4 (Standard nitration).

  • Outcome: Nitration is directed ortho to the amine and meta to the bromine. The methyl group also directs ortho/para. The position 6 (ortho to NH2, meta to Br) is the most activated accessible site.

Step 2: Reduction to Diamine

  • Reagent: SnCl2 / HCl or H2 / Pd-C.

  • Product: 5-bromo-3-methylbenzene-1,2-diamine.

Step 3: Cyclization to Parent Scaffold

  • Reagent: Formic acid (HCOOH) or Trimethyl orthoformate.[1]

  • Conditions: Reflux, 4-6 hours.

  • Product:5-bromo-7-methyl-1H-benzimidazole (Tautomer of 6-bromo-4-methyl-1H-benzimidazole).

Step 4: Regioselective N-Methylation (The Critical Step)

  • Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).

  • Base: K2CO3 or Cs2CO3.

  • Solvent: DMF or Acetone.

  • Mechanism:[1][2][3] The benzimidazole anion is generated.[1] The nitrogen adjacent to the methyl group (N3 site in the 1,4-product) is sterically hindered by the C-methyl. Therefore, the electrophile (MeI) preferentially attacks the less hindered nitrogen .

  • Result: The major product is 1,4-dimethyl-6-bromo-1H-benzimidazole (where N-Me is far from C-Me). The minor product is the 1,7-dimethyl isomer (sterically congested).

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 2-methyl-4-bromoaniline Nitration Nitration (HNO3/H2SO4) Target: 6-nitro derivative Start->Nitration Reduction Reduction (SnCl2/HCl) Product: 5-bromo-3-methyl benzene-1,2-diamine Nitration->Reduction Cyclization Cyclization (HCOOH) Product: 4-methyl-6-bromo benzimidazole (Tautomer) Reduction->Cyclization Methylation N-Alkylation (MeI/K2CO3) Steric Control Phase Cyclization->Methylation Deprotonation Separation Chromatography Isolate Major Isomer Methylation->Separation Mixture (Major 1,4 / Minor 1,7) Final Target: 6-bromo-1,4-dimethyl 1H-benzimidazole Separation->Final

Caption: Synthetic pathway leveraging steric hindrance for regioselective synthesis of the 1,4-isomer.

Part 3: Characterization & Validation (Trustworthiness)

To ensure the synthesized compound is indeed the 1,4-dimethyl isomer and not the 1,7-isomer, you must use Nuclear Overhauser Effect (NOE) NMR spectroscopy. This is the self-validating protocol required for high-integrity research.

Diagnostic NMR Signals
Feature1,4-Dimethyl Isomer (Target)1,7-Dimethyl Isomer (Impurity)
Steric Environment N-Me (pos 1) is far from C-Me (pos 4).N-Me (pos 1) is adjacent to C-Me (pos 7).
1H-NMR (Aromatic) C7-H appears as a doublet/singlet.C2-H and C6-H signals shift significantly.
NOESY / ROESY Strong NOE between N-Me and C7-H. No NOE between N-Me and C-Me.Strong NOE between N-Me and C-Me (C7).
Physicochemical Profile (Predicted)
  • Molecular Formula: C9H9BrN2[4]

  • Molecular Weight: 225.09 g/mol

  • LogP (Calculated): ~2.8 (Moderate lipophilicity, suitable for CNS penetration).

  • pKa: ~5.5 (Conjugate acid). The N-methyl group slightly increases basicity compared to the parent scaffold.

Part 4: Pharmaceutical Relevance[1][5][6][7][8]

Benzimidazoles are "privileged scaffolds" in drug discovery.[5] The specific 6-bromo-1,4-dimethyl substitution pattern offers unique vectors for structure-activity relationship (SAR) expansion:

  • Kinase Inhibition: The C6-Bromine is an excellent handle for Suzuki-Miyaura coupling . This allows the installation of biaryl systems to target the ATP-binding pocket of kinases (e.g., p38 MAP kinase or EGFR).

  • Epigenetic Modulators: 1,4-disubstituted benzimidazoles have appeared in inhibitors of bromodomains (BET family), where the 1,4-geometry perfectly fills the hydrophobic pocket.

  • Solubility: The N1-methyl group removes the hydrogen bond donor, improving permeability, while the C4-methyl can induce a "twist" in the molecule, potentially improving solubility by disrupting crystal packing.

References

  • IUPAC Nomenclature Rules

    • Source: IUPAC.[1][6][7] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

    • Relevance: Defines "benzimidazole" as the PIN and outlines fusion numbering rules (P-25.2.2.4).
    • URL:[Link]

  • Regioselective Alkylation of Benzimidazoles

    • Source: Semple, G., et al. "Regioselective synthesis of 1,4- and 1,7-disubstituted benzimidazoles.
    • Relevance: Validates the steric control mechanism where alkylation favors the nitrogen distal to the C4-substituent.
    • URL:[Link][8]

  • Benzimidazole Synthesis Protocols

    • Source: Organic Chemistry Portal. "Synthesis of Benzimidazoles."
    • Relevance: Provides standard conditions for diamine cycliz
    • URL:[Link]

  • Structural Characterization (NOE)

    • Source: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
    • Relevance: Authoritative guide on using NOESY for distinguishing regioisomers in fused heterocycles.
    • URL:[Link]

Sources

An In-Depth Technical Guide to 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole and its Significance in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole, a heterocyclic compound of interest in drug discovery and development. We will delve into its chemical identity, proposed synthesis, and the broader context of its parent scaffold, the benzimidazole ring system, in medicinal chemistry.

Chemical Identity and Physicochemical Properties

The structural details of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole are presented below:

PropertyValueSource
Molecular Formula C9H9BrN2Inferred
Molecular Weight 225.09 g/mol
Common Name 6-bromo-1,4-dimethyl-1H-benzimidazole
Synonyms 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole

The following diagram illustrates the chemical structure of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole.

Caption: Chemical structure of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole.

The Benzimidazole Scaffold in Drug Development

Benzimidazole (1,3-benzodiazole) and its derivatives are a cornerstone in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The fused heterocyclic system, consisting of a benzene ring and an imidazole ring, serves as a versatile scaffold that can interact with various biological targets.[3] The presence of heteroatoms like sulfur and nitrogen in the core structure provides sites for molecular interactions, which is crucial for biological activity.[2]

Benzothiazole, a related heterocyclic compound, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4][5] The diverse applications of these compounds underscore the importance of exploring novel derivatives like 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole for potential therapeutic applications.

Proposed Synthesis of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole

A plausible synthetic route for 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole can be conceptualized based on established methods for the synthesis of substituted benzimidazoles. A common approach involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.

The following workflow outlines a proposed two-step synthesis:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization 3,5-dimethylaniline 3,5-dimethylaniline Bromination Bromination 3,5-dimethylaniline->Bromination Brominating_agent Brominating Agent (e.g., NBS) Brominating_agent->Bromination 4-bromo-2,6-dimethylaniline 4-bromo-2,6-dimethylaniline Bromination->4-bromo-2,6-dimethylaniline Cyclization Condensation & Cyclization 4-bromo-2,6-dimethylaniline->Cyclization Formic_acid Formic Acid Formic_acid->Cyclization Final_Product 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole Cyclization->Final_Product G Start Synthesized 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole Physical_Char Physical Characterization (Appearance, Melting Point) Start->Physical_Char Spectroscopic Spectroscopic Analysis (NMR, IR, MS) Physical_Char->Spectroscopic Chromatographic Chromatographic Purity (HPLC, GC) Spectroscopic->Chromatographic Data_Analysis Data Analysis & Comparison to Specifications Chromatographic->Data_Analysis Release Release Data_Analysis->Release Meets Specifications Investigate Further Investigation/ Re-purification Data_Analysis->Investigate Does Not Meet Specifications

Sources

Methodological & Application

medicinal chemistry applications of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry applications, synthetic utility, and experimental protocols for 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole (also referred to as 6-bromo-1,4-dimethylbenzimidazole).

Part 1: Executive Summary & Scaffold Analysis

6-Bromo-1,4-dimethyl-1H-1,3-benzodiazole is a high-value heterocyclic building block used primarily in the discovery of epigenetic modulators (BET bromodomain inhibitors) , GPCR ligands (Orexin antagonists) , and Kinase inhibitors .

Its structural value lies in its "Bifunctional Asymmetry" :

  • The 1,4-Dimethyl Motif: Unlike unsubstituted benzimidazoles, the 1-methyl group locks the tautomeric state, while the 4-methyl group introduces a critical steric clash. This "twist" often improves selectivity by forcing the molecule out of planarity, a key feature in designing atropoisomeric kinase inhibitors or filling hydrophobic pockets in bromodomains.

  • The 6-Bromo Handle: Located at the "exit vector" of the pharmacophore, this halogen allows for late-stage diversification via Palladium-catalyzed cross-couplings to explore solvent-exposed regions of the protein target.

  • The C2-Position: The acidic C2-proton serves as the primary "anchor point" for attaching the core warhead via lithiation or direct arylation.

Structural Functionalization Map (Graphviz)

ScaffoldMap Figure 1: Functionalization logic of the 6-bromo-1,4-dimethylbenzimidazole scaffold. Scaffold 6-Bromo-1,4-dimethyl- benzimidazole C2 C2 Position (Nucleophilic/Acidic) Scaffold->C2 Lithiation / Direct Arylation C6 C6-Bromo (Electrophilic) Scaffold->C6 Suzuki / Buchwald Coupling N1_C4 1,4-Dimethyl (Steric/Conf. Lock) Scaffold->N1_C4 Selectivity Filter (Metabolic Stability) Applications Target Applications: - BET Inhibitors - Orexin Antagonists - PRMT5 Inhibitors C2->Applications C6->Applications

Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

Epigenetics: BET Bromodomain Inhibition

The 1,4-dimethylbenzimidazole core is a bioisostere for the dimethyl-isoxazole moiety found in JQ1 (a landmark BET inhibitor). The benzimidazole nitrogen mimics the acetyl-lysine recognition motif required to bind the bromodomain pocket.

  • Mechanism: The N3 nitrogen accepts a hydrogen bond from the conserved asparagine (Asn140 in BRD4). The 4-methyl group fills the "WPF shelf," enhancing affinity.

  • Usage: The 6-bromo group allows researchers to extend the molecule into the "ZA channel" of the protein, optimizing pharmacokinetic properties (solubility/permeability).

Neurology: Orexin Receptor Antagonists

Patent literature identifies this scaffold in the development of Orexin-1 and Orexin-2 receptor antagonists for treating sleep disorders (insomnia/narcolepsy).

  • Design Strategy: The benzimidazole C2 position is often linked to a proline or pyrrolidine moiety. The 6-bromo position is substituted with polar groups to modulate blood-brain barrier (BBB) penetration.

Oncology: PRMT5 and Kinase Inhibition

In Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, the scaffold acts as a "cap" that binds to the cofactor site. The 4-methyl group is critical here to induce a conformation that matches the unique shape of the PRMT5 substrate binding groove.

Part 3: Experimental Protocols

Protocol A: C2-Functionalization via Lithiation (Formylation)

Purpose: To install a reactive aldehyde handle at C2 for subsequent reductive amination or condensation.

Reagents:

  • Starting Material: 6-Bromo-1,4-dimethyl-1H-benzimidazole (1.0 eq)

  • Base:

    
    -Butyllithium (2.5 M in hexanes, 1.2 eq)
    
  • Electrophile:

    
    -Dimethylformamide (DMF) (1.5 eq)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 6-bromo-1,4-dimethyl-1H-benzimidazole (1.0 g, 4.4 mmol) in anhydrous THF (15 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add

    
    -BuLi (2.1 mL, 5.3 mmol) over 10 minutes. The solution often turns a deep red/orange color, indicating the formation of the C2-lithio species.
    
    • Critical Note: Maintain temperature below -70 °C to prevent lithium-halogen exchange at the C6-bromo position. The C2 proton is significantly more acidic (

      
      ) than the C-Br bond is labile, but temperature control is vital.
      
  • Reaction: Stir at -78 °C for 45 minutes.

  • Quench: Add anhydrous DMF (0.51 mL, 6.6 mmol) dropwise. Stir for 30 minutes at -78 °C, then allow the mixture to warm to 0 °C over 1 hour.

  • Workup: Quench with saturated aqueous

    
     (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: The crude aldehyde is typically purified via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: C6-Diversification via Suzuki-Miyaura Coupling

Purpose: To attach aryl/heteroaryl groups to the C6 position for SAR exploration.

Reagents:

  • Substrate: 6-Bromo-1,4-dimethyl-1H-benzimidazole derivative (1.0 eq)

  • Boronic Acid:

    
     (1.2 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: In a microwave vial, combine the bromide substrate, boronic acid, and solvent. Sparge with argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst and aqueous base. Seal the vial immediately.

  • Reaction: Heat to 90 °C for 4–12 hours (or 110 °C for 30 mins in a microwave reactor).

  • Filtration: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with MeOH/DCM.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or flash chromatography.

Part 4: Synthesis Workflow Diagram

SynthesisWorkflow Figure 2: Synthetic route to the 1,4-dimethyl scaffold. Start Precursor: 4-Bromo-2-methyl-6-nitroaniline Step1 Step 1: Reduction (SnCl2 or H2/Pd-C) Start->Step1 Intermediate Intermediate: 3-Methyl-5-bromo-1,2-diaminobenzene Step1->Intermediate Step2 Step 2: Cyclization (Formic Acid / Trimethyl Orthoformate) Intermediate->Step2 Scaffold SCAFFOLD: 6-Bromo-4-methyl-1H-benzimidazole Step2->Scaffold Step3 Step 3: Methylation (MeI, NaH) *Regioselectivity Check Required* Scaffold->Step3 Final TARGET: 6-Bromo-1,4-dimethyl-1H-benzimidazole Step3->Final

[1][3][5][7][8][10]

Part 5: Quantitative Data Summary

PropertyValueNote
Molecular Weight 225.09 g/mol
ClogP ~2.8Moderate lipophilicity; good CNS penetration potential.
pKa (N3) ~5.6Protonation occurs at N3; less basic than unsubstituted benzimidazole due to steric twist.
Melting Point 130–134 °CCrystalline solid.
Solubility DMSO, MeOH, DCMPoor water solubility; requires formulation (e.g., cyclodextrin) for biological assays.

References

  • Orexin Receptor Antagonists: Boss, C., et al. (2010). Benzimidazole derivatives as orexin receptor antagonists. U.S. Patent 9,732,075.

  • BET Bromodomain Inhibitors: Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. (Foundational reference for benzimidazole pharmacophore in BET).

  • PRMT5 Inhibition: Brehmer, D., et al. (2022). Fragment-based discovery of PRMT5 inhibitors. RSC Medicinal Chemistry. (Discusses bromo-benzimidazole fragment optimization).

  • Synthetic Methodology: Mamedov, V. A. (2016). Recent Advances in the Synthesis of Benzimidazoles. RSC Advances.

Sources

Application Notes & Protocols: 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole as a Novel N-Heterocyclic Carbene Ligand in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in homogeneous catalysis, often considered superior alternatives to traditional phosphine ligands due to their strong σ-donating properties and steric tuneability. This leads to the formation of highly stable and active metal complexes.[1][2] Within the diverse family of NHCs, those based on the benzimidazole scaffold have garnered significant attention for their applications in cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.[3] The electronic and steric properties of benzimidazole-based NHCs can be readily modified, allowing for the fine-tuning of the catalyst's activity and selectivity.[3]

This document presents a detailed guide on the prospective application of a novel benzimidazole-derived ligand, 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole , in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While specific literature on this exact ligand is emerging, its structural features suggest significant potential. The presence of a bromine atom at the 6-position offers a site for further functionalization, and the methyl groups at the 1- and 4-positions provide distinct steric and electronic properties. These application notes provide a foundational framework for researchers and drug development professionals to explore the catalytic capabilities of this promising ligand.

Synthesis of the Ligand Precursor: 6-bromo-1,4-dimethyl-1H-1,3-benzodiazolium Iodide

A common route to NHC-metal complexes involves the synthesis of the corresponding azolium salt, which serves as the stable precursor to the carbene. The following protocol outlines a general method for the synthesis of the benzimidazolium salt of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole.

Experimental Protocol: Synthesis of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazolium Iodide
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-bromo-4-methyl-1H-benzo[d]imidazole (1.0 eq) in anhydrous acetonitrile (30 mL).

  • Addition of Reagents: To the stirred solution, add methyl iodide (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the white solid, wash with cold diethyl ether (3 x 20 mL), and dry under vacuum to yield the 6-bromo-1,4-dimethyl-1H-1,3-benzodiazolium iodide salt.

Application in Suzuki-Miyaura Cross-Coupling

The in situ generation of the Pd-NHC complex from the benzimidazolium salt is a convenient and widely used method for catalytic applications.[2] This approach avoids the isolation of the often sensitive organometallic complex.

Model Reaction: Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol details the use of the in situ generated palladium complex of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole in the Suzuki-Miyaura cross-coupling of 4-bromoanisole and phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1,4-dimethyl-1H-1,3-benzodiazolium iodide (0.02 mmol, 2 mol%), palladium(II) acetate (0.01 mmol, 1 mol%), and a strong base such as potassium tert-butoxide (KOtBu) (2.2 mmol) to a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Mixture: To the catalyst mixture, add 4-bromoanisole (1.0 mmol, 1.0 eq) and phenylboronic acid (1.2 mmol, 1.2 eq).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 110°C for 12 hours with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography-mass spectrometry (GC-MS) or TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL). Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.

Quantitative Data Summary (Expected)

The following table summarizes the anticipated performance of the catalyst based on results obtained with structurally similar benzimidazole-based Pd-NHC systems in Suzuki-Miyaura cross-coupling reactions.

ParameterExpected ValueReference
Catalyst Loading 1 mol% Pd(OAc)₂ / 2 mol% NHC precursor[2]
Reaction Time 12 hours[2]
Temperature 110°C[2]
Typical Yield > 90%[2]
Turnover Number (TON) ~90Calculated
Turnover Frequency (TOF) ~7.5 h⁻¹Calculated

Causality Behind Experimental Choices

  • Ligand Precursor: The benzimidazolium salt is a stable, air-tolerant solid that is easily handled. The in situ deprotonation by a strong base generates the highly reactive NHC, which then coordinates to the palladium center.

  • Palladium Source: Palladium(II) acetate is a common and relatively inexpensive palladium precursor that is readily reduced in situ to the active Pd(0) species.

  • Base: A strong base like potassium tert-butoxide serves a dual purpose: it deprotonates the benzimidazolium salt to form the NHC and it is a necessary component in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Solvent: Toluene is a high-boiling, non-polar aprotic solvent that is well-suited for Suzuki-Miyaura reactions, as it can dissolve the organic substrates and is stable at the required reaction temperatures.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the active Pd(0) catalyst, which would lead to catalyst deactivation and lower yields.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction mediated by a Pd-NHC complex.

Suzuki_Miyaura_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle Pd0 [(NHC)Pd(0)] Active Catalyst OxAdd [(NHC)Pd(II)(Ar)(X)] Oxidative Addition Product Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation [(NHC)Pd(II)(Ar)(Ar')] Transmetalation Product OxAdd->Transmetalation Transmetalation (Ar'-B(OR)2) Transmetalation->Pd0 Reductive Elimination RedElim Ar-Ar' Coupled Product Transmetalation->RedElim caption A simplified representation of the key steps in the Pd-NHC catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: A simplified representation of the key steps in the Pd-NHC catalyzed Suzuki-Miyaura cross-coupling reaction.

Conclusion

The proposed use of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions presents an exciting avenue for the development of novel and efficient catalytic systems. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to explore the full potential of this and related benzimidazole-based NHC ligands. The ease of synthesis of the ligand precursor and the straightforward in situ catalyst generation make this system attractive for applications in academic research and industrial drug development.

References

Sources

Advanced Application Note: Benzimidazole Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The benzimidazole moiety remains a cornerstone in medicinal chemistry, classified as a "privileged scaffold" due to its ability to interact with diverse biological targets including kinases, tubulin, and G-protein coupled receptors (GPCRs).[1][2][3][4] Its amphoteric nature (containing both a basic N3 and an acidic N1-H) allows for unique physicochemical interactions, including hydrogen bonding,


-

stacking, and coordination with metalloenzymes.

This guide provides a high-level technical workflow for leveraging benzimidazole derivatives in drug discovery, moving from rational SAR (Structure-Activity Relationship) design to validated synthetic protocols and mechanistic screening.

Rational Drug Design & SAR Strategy

Effective utilization of the benzimidazole core requires precise manipulation of its three primary vectors: the N1-position, the C2-position, and the benzenoid ring (C4-C7).

SAR Optimization Logic
  • C2-Position (The Diversity Vector): This is the primary site for introducing lipophilic or heteroaromatic groups to target specific hydrophobic pockets (e.g., the hydrophobic pocket in proton pumps or the colchicine site in tubulin).

  • N1-Position (Solubility & Pharmacokinetics): Alkylation or acylation here modulates pKa and solubility. Bulky groups can also enforce specific binding conformations.

  • Benzenoid Ring (Electronic Tuning): Substitutions at C5/C6 (e.g., -F, -Cl, -NO2, -CF3) significantly alter the electron density of the imidazole ring, affecting the pKa of the N3 nitrogen and, consequently, the drug-target residence time.

Visualization: Benzimidazole SAR Decision Tree

Benzimidazole_SAR Core Benzimidazole Scaffold N1 N1-Position (Solubility/PK) Core->N1 C2 C2-Position (Target Specificity) Core->C2 Benzenoid C5/C6-Position (Electronic Tuning) Core->Benzenoid Alkylation Alkylation/Acylation (Modulates pKa) N1->Alkylation Heterocycles Aryl/Heteroaryl Coupling (Hydrophobic Interaction) C2->Heterocycles EWG_EDG Halogenation (-F, -Cl) (Metabolic Stability) Benzenoid->EWG_EDG

Caption: Strategic modification vectors for the benzimidazole scaffold to optimize pharmacokinetics and target affinity.

Synthetic Protocol: Microwave-Assisted Oxidative Cyclization[5]

Traditional Phillips condensation requires harsh acidic conditions (polyphosphoric acid, 180°C). The following protocol utilizes a green, oxidative cyclization approach using aldehydes, which allows for a wider range of functional group tolerance and higher yields.

Target Reaction: Synthesis of 2-Arylbenzimidazoles from o-Phenylenediamine and Aldehydes.

Materials & Reagents[2][4][6][7][8][9][10]
  • Substrate A: o-Phenylenediamine (1.0 mmol)

  • Substrate B: Substituted Benzaldehyde (1.1 mmol)

  • Catalyst/Oxidant: Sodium Metabisulfite (Na2S2O5) (1.0 mmol) or Er(OTf)3 (5 mol%) for Lewis acid catalysis.

  • Solvent: Ethanol/Water (3:1 v/v) or DMF.

  • Equipment: Microwave Reactor (e.g., CEM Discover or Anton Paar).

Step-by-Step Methodology
  • Pre-mixing: In a 10 mL microwave-safe vial, dissolve o-phenylenediamine (108 mg, 1.0 mmol) and the chosen benzaldehyde (1.1 mmol) in 3 mL of Ethanol/Water.

  • Catalyst Addition: Add Sodium Metabisulfite (190 mg, 1.0 mmol). Note: Na2S2O5 acts as a mild oxidant to facilitate the dehydrogenation of the intermediate Schiff base.

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 80°C

    • Power: Dynamic (Max 150W)

    • Time: 5–10 minutes

    • Stirring: High

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (20 g).

    • The product typically precipitates as a solid.

  • Purification:

    • Filter the precipitate.

    • Wash with cold water (3 x 5 mL) to remove inorganic salts.

    • Recrystallize from hot ethanol.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6) and LC-MS. Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the NH broad singlet (~12-13 ppm).

Biological Validation Protocol: Tubulin Polymerization Inhibition

Many benzimidazole derivatives (e.g., Nocodazole, Albendazole) exert anticancer activity by binding to the colchicine site of tubulin, inhibiting microtubule dynamics.

Objective: Quantify the IC50 of a benzimidazole derivative against tubulin polymerization.

Materials
  • Protein: Purified Porcine Brain Tubulin (>99% pure).

  • Buffer: PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Reagent: GTP (Guanytosine Triphosphate) - 1 mM stock.

  • Control: Paclitaxel (stabilizer) and Nocodazole (destabilizer).[5]

Experimental Workflow
  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Compound Addition: Add 2 µL of the test benzimidazole compound (dissolved in DMSO) to the wells of a 96-well half-area plate (pre-warmed to 37°C). Test at concentrations ranging from 0.1 µM to 50 µM.

  • Initiation: Add 50 µL of the cold tubulin/GTP mixture to the wells.

  • Monitoring: Immediately place the plate in a kinetic spectrophotometer heated to 37°C.

  • Readout: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

    • Mechanism:[5][6][7] Polymerized microtubules scatter light; monomeric tubulin does not. An increase in OD340 indicates polymerization.

  • Data Analysis:

    • Plot OD340 vs. Time.[8]

    • Calculate the Vmax (rate of polymerization) or the steady-state mass (final OD).

    • Inhibition % = [1 - (Vmax_sample / Vmax_control)] x 100.

Visualization: Tubulin Inhibition Mechanism

Tubulin_Mechanism Tubulin_Dimer Free Tubulin Dimers (Alpha/Beta) Complex Ligand-Tubulin Complex (Colchicine Site Binding) Tubulin_Dimer->Complex Binding Microtubule Microtubule Polymer Tubulin_Dimer->Microtubule Polymerization (+GTP, 37°C) Benzimidazole Benzimidazole Derivative (Ligand) Benzimidazole->Complex Intercalation Complex->Microtubule Inhibition (Steric Hindrance) Apoptosis G2/M Cell Cycle Arrest & Apoptosis Complex->Apoptosis Downstream Effect

Caption: Mechanism of benzimidazole-induced tubulin depolymerization leading to apoptosis.

Case Study: Compound 12b (Rising Candidate)

Reference: Journal of Medicinal Chemistry (2021) Compound: 2-Aryl-benzimidazole derivative (Compound 12b)

Profile:

  • Target: Tubulin (Colchicine Binding Site).[9][8]

  • Potency: IC50 = 50 nM (Antiproliferative against cancer cell lines).[9]

  • Mechanism: Confirmed by X-ray crystallography to bind directly to the colchicine site, inducing conformational changes that prevent microtubule assembly.

  • Outcome: Effective against Paclitaxel-resistant cell lines (A2780/T), demonstrating that benzimidazoles can overcome multidrug resistance (MDR) mechanisms often seen with taxanes.

Comparative Data Table
ParameterBenzimidazole (Cmpd 12b)Nocodazole (Reference)Paclitaxel (Control)
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Taxol Site)
Effect on Polymerization InhibitsInhibitsStabilizes/Enhances
IC50 (Tubulin Assay) ~1.2 µM~1.0 µMN/A (Promoter)
IC50 (Cell Growth) 50 nM~60 nM< 10 nM
MDR Efficacy High (Retains potency)ModerateLow (Substrate for P-gp)

References

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Source: Current Topics in Medicinal Chemistry (2024). URL:[Link]

  • Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors. Source: Journal of Medicinal Chemistry (ACS, 2021).[9] URL:[Link][9]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Source: Beilstein Journal of Organic Chemistry (2016). URL:[Link]

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Bromo-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazole Scaffold and the Potentiating Role of Bromine

The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This versatile heterocyclic scaffold is present in numerous FDA-approved drugs.[3][4] In the face of escalating antimicrobial resistance, the development of novel therapeutic agents is a global health priority. Benzimidazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[5][6][7]

A key strategy for enhancing the biological efficacy of these scaffolds is halogenation. The introduction of a bromine atom onto the benzimidazole core can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic density. This often leads to improved target engagement and enhanced antimicrobial potency.[8][9] Structure-activity relationship (SAR) studies consistently demonstrate that electron-withdrawing groups, like bromine, particularly at the C5(6) position, can substantially increase antibacterial and antifungal activity.[3][6] This document serves as a comprehensive technical guide for researchers, providing both the theoretical underpinnings and detailed, field-proven protocols for the systematic evaluation of bromo-substituted benzimidazoles as potential antimicrobial agents.

Section 1: Proposed Mechanisms of Antimicrobial Action

Understanding the mechanism of action is critical for rational drug design and development. Bromo-substituted benzimidazoles are thought to exert their antimicrobial effects through multiple pathways, disrupting essential cellular processes in bacteria and fungi. The structural similarity of the benzimidazole core to purine nucleotides allows these compounds to act as antimetabolites.[10]

Key proposed mechanisms include:

  • Inhibition of Nucleic Acid Synthesis: A primary mode of action is the inhibition of bacterial DNA gyrase and topoisomerase IV.[11][12] These essential enzymes control DNA topology during replication. By binding to these targets, the compounds prevent DNA replication and lead to cell death.[3]

  • Disruption of Protein Synthesis: By competing with purines, benzimidazoles can interfere with the synthesis of nucleic acids and, consequently, proteins, halting microbial growth.[10]

  • Inhibition of Tubulin Polymerization: In fungi and other eukaryotes, benzimidazoles are well-known for their ability to bind to β-tubulin. This action disrupts the formation of microtubules, which are crucial for cell division, motility, and intracellular transport, ultimately leading to fungal cell death.[6]

Mechanism_of_Action Compound Bromo-Substituted Benzimidazole Cell Microbial Cell (Bacteria/Fungi) Compound->Cell Enters DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase Inhibits Tubulin β-Tubulin Compound->Tubulin Inhibits Cell->DNA_Gyrase Cell->Tubulin Replication DNA Replication DNA_Gyrase->Replication Enables Microtubules Microtubule Assembly Tubulin->Microtubules Enables Death Cell Death Replication->Death Inhibition leads to Microtubules->Death Disruption leads to

Figure 1: Proposed antimicrobial mechanisms of bromo-substituted benzimidazoles.

Section 2: Structure-Activity Relationship (SAR) Overview

The antimicrobial potency of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. For bromo-substituted analogs, SAR studies provide crucial insights for designing more effective compounds.

  • C2 Position: Substitution at the C2 position is critical. Attaching various aryl or heterocyclic rings can significantly modulate the spectrum and potency of activity.

  • N1 Position: Alkylation or arylation at the N1 position can influence the compound's lipophilicity and cell permeability, thereby affecting its overall efficacy.[13]

  • C5(6) Position: The C5 and C6 positions are electronically equivalent. Substitution here with electron-withdrawing groups, such as bromine or nitro groups, has been consistently shown to enhance antimicrobial activity.[8][9][14] This is attributed to the modification of the electronic properties of the benzimidazole ring system, potentially improving its interaction with target enzymes.

SAR_Benzimidazole cluster_0 Benzimidazole Core BZD N1_label N1: Influences permeability C2_label C2: Critical for spectrum & potency C56_label C5(6): Bromine here enhances activity

Figure 2: Key positions on the benzimidazole scaffold influencing antimicrobial activity.

Section 3: Summary of Reported Antimicrobial Activity

The following tables provide a comparative reference of Minimum Inhibitory Concentration (MIC) values reported in the literature for various bromo-substituted benzimidazole derivatives against representative bacterial and fungal strains.

Table 1: Antibacterial Activity of Selected Bromo-Substituted Benzimidazoles (MIC in µg/mL)

Compound Reference Derivative Structure/Substitution Staphylococcus aureus Bacillus subtilis Escherichia coli Pseudomonas aeruginosa Source(s)
Compound A 2-(p-bromophenyl)-5-nitro-1-ethyl 12.5 ND ND ND [15][16]
Compound B 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole ND ND >125 ND [17][18]
Compound C 2-(4-Bromo-phenoxymethyl)-1H-benzimidazole >100 ND 50 50 [19]
Compound D (2-bromophenyl)-[2-(p-hydroxyphenyl)-benzoimidazol-1-yl]-methanone >100 >100 >100 ND [20]

ND: Not Determined

Table 2: Antifungal Activity of Selected Bromo-Substituted Benzimidazoles (MIC in µg/mL)

Compound Reference Derivative Structure/Substitution Candida albicans Aspergillus niger Source(s)
Compound E 2-(p-bromophenyl)-5-nitro-1-ethyl 12.5 ND [15][16]
Compound F (2-bromophenyl)-[2-(p-bromophenyl)-benzoimidazol-1-yl]-methanone 25 50 [20]
Compound G 5-Bromo-2-carboxy-benzimidazole >100 ND [6]

ND: Not Determined

Section 4: Core Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and provide a robust framework for screening bromo-substituted benzimidazoles.[21]

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[22][23] This method is the gold standard for quantitative susceptibility testing.

Causality Behind Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for non-fastidious bacteria as its composition is well-defined and has minimal interference with most antibiotics. RPMI-1640 is used for fungi.

  • Inoculum: Standardizing the inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) is critical for reproducibility. A higher density of microbes could overwhelm the compound, leading to falsely high MIC values.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for precise determination of the MIC value across a wide range.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in 100% dimethyl sulfoxide (DMSO). Further dilute this stock in the appropriate sterile broth (e.g., CAMHB) to achieve a starting concentration of 128 µg/mL (or 2X the highest desired final concentration). The final DMSO concentration in the assay wells should not exceed 1% to avoid solvent-induced toxicity.

  • Plate Preparation: Using a 96-well sterile microtiter plate, add 50 µL of sterile broth to wells in columns 2 through 12.

  • Serial Dilution: Add 100 µL of the 128 µg/mL compound solution to the wells in column 1. Transfer 50 µL from column 1 to column 2, mixing thoroughly. Repeat this serial dilution process across the plate to column 10. Discard the final 50 µL from column 10.

    • This creates a concentration range from 64 µg/mL down to 0.125 µg/mL.

    • Column 11 serves as the Growth Control (broth + inoculum, no compound).

    • Column 12 serves as the Sterility Control (broth only, no inoculum).

  • Inoculum Preparation: From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast, in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The sterility control should be clear, and the growth control should be turbid.

MIC_Workflow start Start prep_compound 1. Prepare Compound Stock (e.g., 128 µg/mL in broth) start->prep_compound prep_plate 2. Add Broth to Wells (Columns 2-12) prep_compound->prep_plate serial_dilute 3. Perform 2-Fold Serial Dilution (Columns 1-10) prep_plate->serial_dilute prep_inoculum 4. Prepare & Standardize Inoculum (0.5 McFarland -> 5x10^5 CFU/mL) serial_dilute->prep_inoculum inoculate 5. Inoculate Plate (Columns 1-11) prep_inoculum->inoculate incubate 6. Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_mic 7. Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Figure 3: Workflow for the broth microdilution MIC assay.
Protocol 4.2: Evaluation of Anti-Biofilm Activity

Biofilms are structured communities of microbes that adhere to surfaces and are notoriously resistant to conventional antibiotics.[24] Assessing a compound's ability to inhibit biofilm formation is a critical step.

Causality Behind Choices:

  • Medium: Tryptic Soy Broth (TSB) supplemented with glucose often promotes robust biofilm formation for many bacterial species, like S. aureus.

  • Crystal Violet: This stain binds to negatively charged components of the biofilm matrix and bacterial cells, providing a simple and effective method for quantifying total biofilm biomass.

  • Sub-MIC Concentrations: Testing at concentrations below the MIC is crucial to ensure that any reduction in biofilm is due to specific anti-biofilm activity and not simply the inhibition of cell growth.[25]

Step-by-Step Methodology:

  • Preparation: Prepare compound dilutions in a 96-well plate as described in the MIC protocol (Protocol 4.1), but use a growth medium that promotes biofilm formation (e.g., TSB with 1% glucose). Use sub-MIC concentrations (e.g., MIC/2, MIC/4, MIC/8).

  • Inoculation: Inoculate wells with a standardized bacterial suspension (final density ~5 x 10⁵ CFU/mL). Include appropriate growth and sterility controls.

  • Incubation: Incubate the plate without shaking for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Carefully discard the medium from the wells. Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.

  • Fixation: Add 150 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Discard the methanol and allow the plate to air dry completely. Add 150 µL of 0.1% (w/v) crystal violet solution to each well and stain for 20 minutes at room temperature.

  • Final Wash: Discard the stain solution and wash the wells thoroughly with running tap water until the water runs clear. Air dry the plate.

  • Quantification: Add 200 µL of 33% (v/v) glacial acetic acid to each well to solubilize the bound stain. Read the absorbance at 570 nm (OD₅₇₀) using a microplate reader.

  • Analysis: Calculate the percentage of biofilm inhibition relative to the untreated growth control.

Protocol 4.3: Assessment of Mammalian Cell Cytotoxicity (MTT Assay)

A promising antimicrobial agent must be selective, targeting pathogens with minimal toxicity to host cells.[26][27] The MTT assay is a standard colorimetric method to assess cell viability.[28]

Causality Behind Choices:

  • Principle: Viable, metabolically active cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[28] The amount of formazan produced is proportional to the number of living cells.

  • Controls: An untreated control represents 100% viability. A vehicle control (DMSO) ensures the solvent is not toxic. A positive control like Triton X-100, a detergent that lyses cells, represents 100% cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a 96-well flat-bottom plate with a suitable mammalian cell line (e.g., HeLa, HEK293) at a density of ~1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere.

  • Compound Treatment: Prepare serial dilutions of the bromo-substituted benzimidazole compounds in culture medium at 2X the final desired concentrations.

  • Exposure: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle controls. Incubate for another 24-48 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Reading Results: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. The CC₅₀ (50% cytotoxic concentration) can be determined by plotting viability versus compound concentration.

Section 5: Data Interpretation

A successful antimicrobial candidate derived from the bromo-substituted benzimidazole class will exhibit a potent and selective profile. The ideal compound should have:

  • Low MIC values: Indicating high potency against the target microorganisms.

  • High CC₅₀ value: Indicating low toxicity towards mammalian cells.

  • High Selectivity Index (SI): Calculated as CC₅₀ / MIC. A higher SI value is desirable as it signifies a larger therapeutic window, where the compound is effective against microbes at concentrations that are not harmful to the host.

By systematically applying these validated protocols, researchers can effectively characterize the antimicrobial potential of novel bromo-substituted benzimidazoles, paving the way for the development of next-generation therapeutics to combat infectious diseases.

References

  • Kretschmer, D. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]

  • Jafar, A. A., et al. (2009). Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • SciSpace. (n.d.). Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. Available at: [Link]

  • Ahmadi, A., et al. (n.d.). Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2, 4-dinitrobenzene and Their Antifungal Activiti. Oriental Journal of Chemistry. Available at: [Link]

  • Verma, A., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Adu-Amankwaah, J., et al. (n.d.). N-Benzylimidazoles as Potential Antimicrobial and Antibiofilm Agents – Syntheses, Bioactivity and Molecular Docking Studies. ResearchGate. Available at: [Link]

  • RSC Publishing. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2022). PHARMACOPHORE SUBSTITUTED BENZIMIDAZOLES AS ANTIBACTERIAL AND ANTIFUNGAL AGENTS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Kamal, A., et al. (2017). Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. Available at: [Link]

  • Al-Ghamdi, A. M., et al. (2012). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. Available at: [Link]

  • Janeczko, M., et al. (2016). In Search of the Antimicrobial Potential of Benzimidazole Derivatives. Polish Journal of Microbiology. Available at: [Link]

  • Zaitseva, J., et al. (2022). Antibacterial and antibiofilm activity of polyfunctional benzimidazole derivatives. Journal of Microbiology, Epidemiology and Immunobiology. Available at: [Link]

  • Pérez-Villanueva, J., et al. (n.d.). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm. Available at: [Link]

  • Brändström, A., et al. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology. Supplement. Available at: [Link]

  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Balouiri, M., et al. (2016). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Preventive Medicine and Hygiene. Available at: [Link]

Sources

Application Notes & Protocols: Elucidating the Antiviral Properties of Dimethylbenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Foundational Principles & Rationale

The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, a core molecular framework that is recurrent in a multitude of biologically active compounds.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, including those critical for viral replication.[2] Within this broad class, dimethylbenzimidazole derivatives have emerged as potent antiviral agents with diverse mechanisms of action against both RNA and DNA viruses.[3][4]

This guide provides an in-depth exploration of the antiviral properties of these compounds, focusing on their mechanisms of action and offering detailed protocols for their evaluation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to investigate and harness the therapeutic potential of dimethylbenzimidazole derivatives.

Section 2: Mechanisms of Antiviral Action

Dimethylbenzimidazole derivatives do not adhere to a single mechanism of action. Their antiviral efficacy stems from their ability to interfere with various stages of the viral life cycle.[5] The specific substitutions on the benzimidazole core dictate the primary molecular target. Key mechanisms include the inhibition of host cell kinases essential for viral transcription, direct inhibition of viral enzymes, and blocking of viral entry.

Host-Targeted Inhibition of Transcription: The DRB Paradigm

A well-characterized dimethylbenzimidazole derivative, 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), exemplifies a host-targeted antiviral strategy.[6][7] Viruses, being obligate intracellular parasites, are heavily reliant on the host cell's machinery for their replication. DRB exploits this dependency by inhibiting key host cell factors, primarily cyclin-dependent kinases (CDKs) involved in regulating transcription.[8]

The primary target of DRB is the Positive Transcription Elongation Factor b (P-TEFb) complex, which contains CDK9.[8] In a normal cellular state, P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step that allows the polymerase to transition from abortive initiation to productive elongation. By inhibiting CDK9, DRB prevents this phosphorylation event, leading to premature termination of transcription for a large number of host and viral genes.[8][9] This mechanism is particularly effective against viruses like Adenovirus and HIV that rely heavily on host Pol II for transcribing their genomes.[6][7][8]

DRB_Mechanism_of_Action Figure 1: Mechanism of DRB-Mediated Transcriptional Inhibition cluster_cell Host Cell cluster_logic Figure 1: Mechanism of DRB-Mediated Transcriptional Inhibition DRB DRB (Dimethylbenzimidazole Derivative) PTEFb P-TEFb Complex (CDK9/Cyclin T1) DRB->PTEFb Inhibits Kinase Activity Pol_II_paused RNA Polymerase II (Paused at Promoter) mRNA_aborted Transcription Aborted Pol_II_elongating RNA Polymerase II (Elongating) Pol_II_paused->Pol_II_elongating Phosphorylation of CTD mRNA_synthesis Viral mRNA Synthesis (Productive Elongation) Pol_II_elongating->mRNA_synthesis Viral_Gene Viral DNA/Provirus Viral_Gene->Pol_II_paused Transcription Initiation

Caption: DRB inhibits the CDK9 component of P-TEFb, preventing RNA Pol II phosphorylation and causing premature transcription termination.

Direct-Acting Antiviral Mechanisms

Other dimethylbenzimidazole derivatives function as direct-acting antivirals, targeting specific viral proteins.

  • Polymerase Inhibition: Certain derivatives act as non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRP).[10] These compounds bind to allosteric sites on the polymerase enzyme, inducing conformational changes that block its catalytic activity prior to the elongation step.[10][11] This mechanism has been effectively demonstrated against Hepatitis C Virus (HCV).[10][11]

  • Viral Entry/Fusion Inhibition: Some benzimidazoles prevent the initial stages of infection by interfering with the viral entry process. They can target viral surface glycoproteins, such as the F protein in Respiratory Syncytial Virus (RSV), preventing the fusion of the viral envelope with the host cell membrane.[12][13]

  • Protease Inhibition: Viral proteases are crucial for cleaving large viral polyproteins into functional, mature proteins necessary for viral assembly. Benzimidazole derivatives have been designed to fit into the active site of these proteases, inhibiting their function and thus halting the production of infectious virions.[5][14]

Section 3: Quantitative Antiviral Data Summary

The antiviral activity of these compounds is typically quantified by their 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀). The ratio of these values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a critical measure of a compound's therapeutic window. A higher SI value is desirable, indicating that the compound is effective against the virus at concentrations well below those that are toxic to host cells.

Compound Name/ClassVirus TargetAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference(s)
TCRB Human Cytomegalovirus (HCMV)Plaque Assay2.9> 100> 34.5[15]
BDCRB Human Cytomegalovirus (HCMV)Plaque Assay~0.7> 100> 142[15]
DRB Human Cytomegalovirus (HCMV)Plaque Assay42~40-50~1[15]
DRB Herpes Simplex Virus 1 (HSV-1)Plaque Assay30~30-40~1[15]
5'-Halogenated TCRB Derivatives Human Cytomegalovirus (HCMV)Plaque/Yield Reduction0.5 - 4.0> 15> 3.75 - >30[16]
Quinolizidinylalkyl Benzimidazoles Respiratory Syncytial Virus (RSV)Cell-based AssayAs low as 0.02> 10> 500[17]

Table 1: Summary of in vitro antiviral activity for selected benzimidazole derivatives. TCRB: 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole; BDCRB: 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole; DRB: 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole.

Section 4: Experimental Protocols

The following protocols provide a standardized framework for evaluating the antiviral efficacy and cytotoxicity of dimethylbenzimidazole derivatives. It is crucial to optimize parameters such as cell type, virus multiplicity of infection (MOI), and incubation times for each specific virus-host system.

Protocol 1: Determination of Cytotoxicity (CC₅₀)

Rationale: Before assessing antiviral activity, it is imperative to determine the concentration range at which the compound is toxic to the host cells. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply cell death. The MTT assay, which measures mitochondrial metabolic activity, is a common method for this purpose.

Methodology:

  • Cell Seeding: Seed a susceptible host cell line (e.g., Vero E6, HeLa, HFF) into a 96-well plate at a density that will achieve 80-90% confluency after 24 hours (e.g., 1 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in an appropriate assay medium (e.g., DMEM with 2% FBS). The final concentration range should span from high (e.g., 100-200 µM) to low (sub-µM).

  • Cell Treatment: After 24 hours, remove the growth medium from the cells and add 100 µL of the diluted compound to triplicate wells. Include "cells only" controls containing medium with the corresponding concentration of the vehicle (e.g., DMSO).

  • Incubation: Incubate the plate for a duration equivalent to that of the planned antiviral assay (typically 48-72 hours).[18]

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the CC₅₀ value.[18]

Protocol 2: Plaque Reduction Assay for Antiviral Activity (EC₅₀)

Rationale: The plaque reduction assay is a gold-standard method for quantifying the inhibition of infectious virus production. Each plaque originates from a single infectious viral particle. By counting the number of plaques in the presence of the compound, one can determine its ability to inhibit the virus's ability to replicate, spread, and kill neighboring cells.

Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with a dilution of virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: Prepare various concentrations of the test compound (below the determined CC₅₀) in an overlay medium (e.g., 2X MEM mixed with 1.2% Avicel or methylcellulose).

  • Overlay Application: After the adsorption period, remove the viral inoculum, wash the cells once with PBS, and add 2 mL (for 6-well plates) of the compound-containing overlay medium. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period that allows for clear plaque formation (typically 3-10 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the formalin and stain the cell monolayer with a 0.1% crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry. Plaques will appear as clear zones against a purple background.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Section 5: Experimental Workflow & Decision Making

The evaluation of a novel dimethylbenzimidazole derivative follows a logical, multi-stage process designed to systematically characterize its potential as an antiviral agent. This workflow ensures that resources are focused on the most promising candidates.

Antiviral_Screening_Workflow Figure 2: General Workflow for Antiviral Compound Evaluation start Compound Acquisition or Synthesis cytotoxicity 1. Cytotoxicity Assay (Determine CC₅₀) start->cytotoxicity primary_screen 2. Primary Antiviral Screen (e.g., CPE or Yield Reduction) cytotoxicity->primary_screen Use non-toxic concentrations decision1 Is SI (CC₅₀/EC₅₀) > 10? primary_screen->decision1 dose_response 3. Confirmatory Assay (Plaque Reduction for EC₅₀) decision1->dose_response Yes stop Discard or Modify Compound decision1->stop No moa 4. Mechanism of Action Studies (Time-of-addition, RdRP assay, etc.) dose_response->moa lead_candidate Lead Candidate for Further Development moa->lead_candidate

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Polysubstituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Polysubstituted Benzimidazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered in the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that frequently arise during the synthesis of polysubstituted benzimidazoles, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Low or nonexistent yields are among the most common frustrations in benzimidazole synthesis. The root cause often lies in one or more of the following factors:

Possible Causes:

  • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can significantly hinder the reaction.[1] o-Phenylenediamines are particularly susceptible to oxidation, leading to colored impurities that can interfere with the desired reaction pathway.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent choice can drastically affect the yield.[1][2] For instance, a reaction that is too cold may not proceed at a reasonable rate, while excessive heat can lead to the decomposition of reactants or products.[1]

  • Inactive or Inefficient Catalyst: The chosen catalyst may be inactive, or the loading may be insufficient to drive the reaction to completion.[1][2]

  • Incomplete Reaction: The reaction may not have been allowed to run for a sufficient duration.[1]

Recommended Solutions:

Solution Detailed Explanation & Actionable Steps
Purify Starting Materials If the purity of your starting materials is questionable, consider purification before use.[1] Recrystallization of o-phenylenediamines and distillation of aldehydes are common and effective methods.
Optimize Reaction Temperature Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability. Monitoring the reaction by Thin Layer Chromatography (TLC) at different temperatures can provide valuable insights.
Solvent Screening The choice of solvent can significantly impact reaction rates and yields.[1][3] Perform a solvent screen using common solvents for benzimidazole synthesis such as ethanol, methanol, acetonitrile, and dimethylformamide (DMF).[1][2] In some cases, green solvents like water or deep eutectic solvents have shown excellent results.[3][4][5]
Catalyst Selection and Loading If using a catalyst, ensure it is from a reliable source and is active.[1] A wide range of catalysts, including various acids, metal catalysts (e.g., copper, palladium, cobalt, nickel), and nanoparticles, have been reported for benzimidazole synthesis.[3][6][7] Optimize the catalyst loading; sometimes, a higher loading can improve yields, but an excess can also lead to unwanted side reactions.[1]
Monitor Reaction Progress Use TLC to monitor the reaction's progress and determine the optimal time for completion.[1][2] This prevents premature workup of an incomplete reaction or decomposition from prolonged reaction times.
Inert Atmosphere To prevent the oxidation of sensitive o-phenylenediamines, consider running the reaction under an inert atmosphere of nitrogen or argon.[1]
Problem 2: Formation of Multiple Products/Side Products

The formation of a mixture of products is a common challenge, complicating purification and reducing the yield of the desired compound.

Possible Causes:

  • Formation of 1,2-disubstituted Benzimidazoles: A frequent side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of two molecules of the aldehyde with one molecule of the o-phenylenediamine.[1]

  • N-Alkylation: The presence of alkylating agents, either intentionally added or formed in situ, can lead to alkylation at the N-1 position of the benzimidazole ring.[1]

  • Stable Schiff Base Intermediate: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the benzimidazole.[1]

  • Oxidation of Starting Material: As mentioned, oxidation of o-phenylenediamine can lead to a variety of colored impurities.[1]

Recommended Solutions:

Solution Detailed Explanation & Actionable Steps
Control Stoichiometry To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of the o-phenylenediamine relative to the aldehyde.[1] Conversely, to selectively synthesize the 1,2-disubstituted product, an excess of the aldehyde is typically used.[8]
Solvent Choice for Selectivity The choice of solvent can influence the selectivity between the 2-substituted and 1,2-disubstituted products.[1] Non-polar solvents may favor the formation of the 2-substituted benzimidazole in some cases.[1]
Catalyst for Regioselectivity Certain catalysts can promote the selective formation of one isomer over another. For example, Er(OTf)3 has been shown to selectively catalyze the formation of 1,2-disubstituted benzimidazoles.[8]
One-Pot Reduction/Formylation/Condensation For regioselective synthesis, especially when dealing with substituted o-phenylenediamines, a one-pot reduction of a 2-nitro-arylamine followed by formylation and condensation can be a highly effective strategy.[9]
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure polysubstituted benzimidazole can be challenging.

Possible Causes:

  • Similar Polarity of Product and Impurities: The desired product and side products or unreacted starting materials may have similar polarities, making separation by column chromatography difficult.[1]

  • Presence of Colored Impurities: Oxidation of the o-phenylenediamine can result in highly colored impurities that are difficult to remove.[1]

  • Product is an Oil: The product may not crystallize, making purification by recrystallization impossible.[1]

Recommended Solutions:

Solution Detailed Explanation & Actionable Steps
Recrystallization If the product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
Column Chromatography For oily products or mixtures with similar polarities, column chromatography is the standard purification technique.[1] A systematic screening of different solvent systems (e.g., various ratios of ethyl acetate/hexane) is often necessary to achieve good separation.[2]
Activated Carbon Treatment To remove colored impurities, a solution of the crude product can be treated with activated carbon.[1] The activated carbon adsorbs the colored compounds, which can then be removed by filtration.
Acid-Base Extraction The basic nature of the benzimidazole nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the benzimidazole into the aqueous layer. The aqueous layer is then basified, and the purified benzimidazole is extracted back into an organic solvent.
"Catch and Release" with Acidic Resin A "catch and release" strategy using an acidic resin like Amberlyst 15 can be employed. The crude benzimidazole is captured onto the resin, impurities are washed away, and the pure product is then released by treatment with a base.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to polysubstituted benzimidazoles?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (Phillips-Ladenburg reaction) or with an aldehyde (Weidenhagen reaction).[2] Modern approaches often employ a variety of catalysts to improve yields and reaction conditions, with a growing emphasis on green chemistry principles.[2][11][12]

Q2: How can I achieve regioselective synthesis of a specific N-substituted benzimidazole?

A2: Achieving regioselectivity in N-substitution can be challenging. A reliable method is to first synthesize the desired benzimidazole core and then perform a selective N-alkylation or N-arylation. Alternatively, starting with a pre-functionalized aniline that directs the cyclization can be an effective strategy.[9] For instance, a one-pot reduction/formylation/condensation of a 2-nitro-arylamine allows for the controlled synthesis of a specific regioisomer.[9]

Q3: My reaction mixture turns dark brown/black. What causes this and how can I prevent it?

A3: The dark color is most likely due to the oxidation of the o-phenylenediamine starting material.[1] To mitigate this, you can purify the o-phenylenediamine immediately before use, run the reaction under an inert atmosphere (nitrogen or argon), and use a milder oxidant if the reaction requires one.[1]

Q4: Are there metal-free methods for synthesizing polysubstituted benzimidazoles?

A4: Yes, several metal-free methods have been developed. These often involve the use of Brønsted or Lewis acids, iodine-mediated reactions, or oxidative cyclization using green oxidants.[3][7] Some reactions can even proceed under catalyst-free conditions with microwave irradiation or by using deep eutectic solvents.[4][5]

Q5: How does steric hindrance affect the synthesis of polysubstituted benzimidazoles?

A5: Steric hindrance from bulky substituents on either the o-phenylenediamine or the aldehyde/carboxylic acid can significantly impact the reaction rate and yield.[13] In some cases, increased steric hindrance near the reaction centers can destabilize intermediates and surprisingly accelerate the final reductive elimination step in palladium-catalyzed syntheses.[10] However, severe steric hindrance can also prevent the reaction from proceeding altogether.[14]

Experimental Protocols and Workflows

General Procedure for Catalyst Screening in Benzimidazole Synthesis

This protocol outlines a general workflow for screening different catalysts to optimize the synthesis of a 2-substituted benzimidazole.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification reactants Select Reactants: o-phenylenediamine + Aldehyde reagents Prepare Reagents & Solvents reactants->reagents combine Combine Reactants + Catalyst in Solvent reagents->combine conditions Set Reaction Conditions (Temp, Time, Atmosphere) combine->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor workup Quench Reaction & Extract Product monitor->workup purify Purify Crude Product (Recrystallization/ Chromatography) workup->purify analyze Analyze Product (NMR, MS, m.p.) purify->analyze

Caption: General experimental workflow for benzimidazole synthesis.

Step-by-Step Protocol:

  • Preparation: To a series of reaction vials, add the o-phenylenediamine (1 mmol) and the desired aldehyde (1 mmol).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 10 mol% of various metal salts or acid catalysts).

  • Solvent Addition: Add the chosen solvent (e.g., 5 mL of ethanol) to each vial.

  • Reaction: Stir the reaction mixtures at the desired temperature (e.g., room temperature or reflux) for a set amount of time.

  • Monitoring: Monitor the progress of each reaction by TLC.

  • Workup: Once a reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product and wash it with a small amount of cold solvent. If no precipitate forms, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Analysis: Analyze the crude product from each reaction by techniques such as NMR or LC-MS to determine the yield and purity.

Troubleshooting Logic Diagram

This diagram provides a logical decision-making process for troubleshooting common issues in benzimidazole synthesis.

troubleshooting_logic cluster_yield_solutions Yield Troubleshooting cluster_selectivity_solutions Selectivity Troubleshooting cluster_purification_solutions Purification Troubleshooting start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Check Starting Material Purity check_yield->check_purity Yes check_side_products Multiple Products? check_yield->check_side_products No optimize_temp Optimize Temperature check_purity->optimize_temp screen_solvents Screen Solvents optimize_temp->screen_solvents screen_catalysts Screen Catalysts screen_solvents->screen_catalysts screen_catalysts->check_yield control_stoichiometry Adjust Stoichiometry check_side_products->control_stoichiometry Yes purification_issue Purification Difficulty? check_side_products->purification_issue No change_solvent Change Solvent control_stoichiometry->change_solvent change_catalyst Use Regioselective Catalyst change_solvent->change_catalyst change_catalyst->check_yield recrystallize Recrystallize purification_issue->recrystallize Yes end Pure Product purification_issue->end No chromatography Column Chromatography recrystallize->chromatography activated_carbon Activated Carbon Treatment chromatography->activated_carbon activated_carbon->end

Caption: Decision-making workflow for troubleshooting benzimidazole synthesis.

References

  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
  • BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis. BenchChem Technical Support.
  • Lynch, J. E., et al. (2021). Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, J., et al. (2022). Synthesis of fused benzimidazoles via successive nucleophilic additions of benzimidazole derivatives to arynes under transition metal-free conditions. Organic Chemistry Frontiers. Available at: [Link]

  • Kumar, A., et al. (2021). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]

  • Reddy, T. S., et al. (2018). Copper-catalyzed synthesis of polysubstituted benzimidazoles: an efficient one-pot synthetic approach to N-enylated benzimidazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sharma, S., et al. (2022). A SYNTHETIC APPROACH TO BENZIMIDAZOLE DERIVATIVES AND THEIR POTENTIAL THERAPEUTIC USES: A REVIEW. NeuroQuantology. Available at: [Link]

  • Ahmed, T., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. Available at: [Link]

  • Guchhait, S. K., et al. (2024). Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. The Journal of Organic Chemistry. Available at: [Link]

  • da Silva, F. C., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. RSC Advances. Available at: [Link]

  • Guchhait, S. K., et al. (2024). Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances. Available at: [Link]

  • Naim, M. J., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules. Available at: [Link]

  • Kumar, A., & Kumar, R. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organic Synthesis. Available at: [Link]

  • Kumar, A., & Kumar, R. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organic Synthesis. Available at: [Link]

  • Khan, I., et al. (2019). Extending the Hierarchy of Heterogeneous Catalysis to Substituted Derivatives of Benzimidazole Synthesis: Transition Metals Decorated CNTs. Catalysts. Available at: [Link]

  • Ravichandran, D., et al. (2020). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Batey, R. A., et al. (2003). An Improved Procedure for the Synthesis of Benzimidazoles, Using Palladium-Catalyzed Aryl-Amination Chemistry. Organic Letters. Available at: [Link]

  • Kumar, A., & Kumar, R. (2020). A Review on the Modern Synthetic Approach of Benzimidazole Candidate. ResearchGate. Available at: [Link]

  • Kim, J. H., et al. (2009). New Procedure for the Synthesis of 2-Alkylbenzimidazoles. Synthetic Communications. Available at: [Link]

  • Das, K., et al. (2018). Transition metal catalyzed 1,2-disubstituted benzimidazole synthesis via dehydrogenative coupling of alcohol. ResearchGate. Available at: [Link]

  • Al-Azzawi, A. M., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing. Available at: [Link]

  • Sharghi, H., et al. (2023). One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. RSC Advances. Available at: [Link]

  • Khan, I., et al. (2023). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry. Available at: [Link]

  • Sharghi, H., et al. (2023). One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. RSC Advances. Available at: [Link]

  • Singh, A., et al. (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine. Available at: [Link]

  • Mattsson, P., et al. (2005). A process for the optical purification of benzimidazole derivatives. Google Patents.
  • Naim, M. J., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. EnPress Journals. Available at: [Link]

  • Wang, Y., et al. (2025). 2-(Cyanomethyl)benzimidazole Derivatives as 1,3-Dicarbonyl Analogues for a Kinetically Controlled Diastereo- and Enantioselective Mannich-Type Reaction Catalyzed by Chiral Phosphoric Acid. Organic Letters. Available at: [Link]

  • Marvel, C. S., et al. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available at: [Link]

  • Göker, H., et al. (2016). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules. Available at: [Link]

  • Reddy, T. S., et al. (2015). Copper-Catalyzed Inter-and Intramolecular C-N Bond Formation: Synthesis of Benzimidazole-Fused Heterocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, S., et al. (2012). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules. Available at: [Link]

  • Gupta, A., et al. (2023). A Short Review Of Current Trends, Impending Obstacles, Modern Synthetic Approach, Structure Activity Relationship And Numerous Biological Activities Of Benzimidazole. ResearchGate. Available at: [Link]

  • Naim, M. J., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. Available at: [Link]

Sources

Technical Support Center: 6-Bromo-1,4-dimethyl-1H-1,3-benzodiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the synthesis, impurity profiling, and troubleshooting for 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole (also known as 6-bromo-1,4-dimethylbenzimidazole). This guide focuses on the most common synthetic route: the alkylation of 6-bromo-4-methyl-1H-1,3-benzodiazole, which presents specific regioselectivity challenges.

Impurity Profile & Critical Parameters

The synthesis of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole via the methylation of 6-bromo-4-methylbenzimidazole is governed by tautomeric equilibrium and steric hindrance . The precursor exists as a tautomeric mixture (A/B), leading to two distinct N-methylated regioisomers.

Core Impurity Table
Impurity IDChemical NameOriginRRT (Approx)*Nature
Target 6-Bromo-1,4-dimethyl-1H-1,3-benzodiazole Product 1.00 Major Isomer
IMP-A 5-Bromo-1,7-dimethyl-1H-1,3-benzodiazoleRegioisomer (N3 Alkylation)0.92 - 0.96Critical Impurity
IMP-B 6-Bromo-4-methyl-1H-1,3-benzodiazoleUnreacted Starting Material0.80 - 0.85Precursor
IMP-C 6-Bromo-1,3,4-trimethyl-1H-1,3-benzodiazol-3-iumOver-alkylation (Quaternary Salt)0.20 - 0.40Salt (Highly Polar)
IMP-D 4-Bromo-6-methylbenzene-1,2-diamineHydrolysis / Precursor Degradation0.50 - 0.60Genotoxic Potential

*Relative Retention Time (RRT) varies by method but regioisomers typically elute closely.

Mechanism of Impurity Formation

The starting material, 6-bromo-4-methylbenzimidazole, exists in equilibrium with 5-bromo-7-methylbenzimidazole.

  • Path A (Major): Methylation at N1 (adjacent to C7-H) is sterically favored, yielding the 1,4-dimethyl target.

  • Path B (Minor): Methylation at N3 (adjacent to C4-Methyl) is sterically hindered but still occurs, yielding the 1,7-dimethyl impurity (IMP-A).

Troubleshooting Guides (FAQs)

Category 1: Regioselectivity & Isomer Contamination

Q: I see a "shoulder" or a split peak in my HPLC chromatogram near the product. Is this the regioisomer? A: Yes, this is highly likely IMP-A (5-bromo-1,7-dimethyl-1H-1,3-benzodiazole) .

  • Cause: The methylation reaction is not 100% regioselective. While the C4-methyl group provides steric hindrance that favors the formation of the 1,4-isomer, the 1,7-isomer typically forms in a 5–15% ratio depending on the base and solvent used.

  • Solution:

    • Switch Base: Use a bulkier base like Cesium Carbonate (

      
      )  instead of Sodium Hydride (NaH). The larger cesium cation can enhance the steric directing effect, improving the N1:N3 ratio.
      
    • Purification: The isomers have slightly different solubilities. Recrystallization from Ethanol/Water or Toluene often enriches the major 1,4-isomer. If chromatography is needed, use a gradient of Hexane/Ethyl Acetate; the 1,7-isomer often elutes slightly earlier due to the "greasier" exposed methyl region.

Q: How do I definitively distinguish the 1,4-isomer from the 1,7-isomer using NMR? A: Standard 1H NMR is insufficient due to overlapping signals. You must use 1D-NOE (Nuclear Overhauser Effect) spectroscopy.

  • Target (1,4-dimethyl): Irradiating the N-Methyl signal will show a strong NOE enhancement of the C7-Proton (aromatic singlet/doublet).

  • Impurity (1,7-dimethyl): Irradiating the N-Methyl signal will show a strong NOE enhancement of the C7-Methyl group.

  • Note: This is the "Gold Standard" for structural confirmation.

Category 2: Yield & Reaction Progress

Q: My yield is low, and I see a significant amount of precipitate that is not my product. What is it? A: The precipitate is likely IMP-C (Quaternary Ammonium Salt) .

  • Cause: Using a large excess of Methyl Iodide (MeI) or high temperatures drives the reaction to methylate both nitrogens, forming the charged 1,3-dimethyl species.

  • Fix:

    • Limit MeI to 1.1 equivalents .

    • Conduct the reaction at 0°C to Room Temperature . Do not reflux unless necessary.

    • The salt is water-soluble; ensure your aqueous workup is thorough to wash it away.

Q: The reaction mixture turned dark brown/black. Is my product degraded? A: This indicates oxidation of residual diamine precursors (IMP-D ).

  • Cause: If the starting benzimidazole contained trace amounts of 4-bromo-6-methylbenzene-1,2-diamine, it oxidizes rapidly in air under basic conditions.

  • Fix: Ensure the starting material is pure. If the color persists, treat the crude organic phase with activated charcoal before crystallization.

Visualization: Synthesis & Impurity Pathways[1][2]

The following diagram maps the tautomeric equilibrium and the divergence into the target product versus the critical regioisomer impurity.

G Start Start: 6-Bromo-4-methyl-1H-benzimidazole (Tautomeric Mixture) TautomerA Tautomer A (H on N1, Sterically Open) Start->TautomerA Equilibrium TautomerB Tautomer B (H on N3, Sterically Hindered) Start->TautomerB Target TARGET PRODUCT 6-Bromo-1,4-dimethyl-1H-benzimidazole (Major: >85%) TautomerA->Target Path 1: N1 Alkylation (Favored by Sterics) ImpurityA IMPURITY A (Regioisomer) 5-Bromo-1,7-dimethyl-1H-benzimidazole (Minor: <15%) TautomerB->ImpurityA Path 2: N3 Alkylation (Hindered by C4-Me) Reagents Reagents: MeI, Base (Cs2CO3) ImpurityC IMPURITY C (Quat. Salt) Over-Alkylation Target->ImpurityC Excess MeI ImpurityA->ImpurityC Excess MeI

Caption: Reaction pathway showing the origin of the critical regioisomer (Impurity A) due to tautomeric equilibrium and steric effects.

Validated Experimental Protocol

Optimized Synthesis of 6-Bromo-1,4-dimethyl-1H-1,3-benzodiazole

Objective: Maximize regioselectivity for the 1,4-isomer.

Reagents:

  • 6-Bromo-4-methyl-1H-1,3-benzodiazole (1.0 eq)

  • Cesium Carbonate (

    
    ) (1.5 eq) [Preferred over NaH for selectivity]
    
  • Iodomethane (MeI) (1.1 eq)

  • DMF (Dimethylformamide) [Anhydrous]

Step-by-Step:

  • Dissolution: Charge a flame-dried flask with 6-Bromo-4-methyl-1H-1,3-benzodiazole and anhydrous DMF (10 mL/g).

  • Deprotonation: Add

    
     in one portion. Stir at 0°C  for 30 minutes.
    
    • Why? Lower temperature controls the kinetics, favoring the lower-energy transition state (N1-alkylation).

  • Alkylation: Add MeI dropwise over 10 minutes at 0°C.

  • Reaction: Allow to warm to Room Temperature and stir for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: If starting material remains (>5%), add 0.1 eq MeI. Do NOT exceed excess to avoid Quaternary Salt (IMP-C).

  • Workup: Pour into ice water. The product should precipitate.[1] Filter the solid.[2][3]

    • Note: If oil forms, extract with Ethyl Acetate.

  • Purification (Crucial): Recrystallize the crude solid from hot Ethanol .

    • Result: The 1,4-isomer crystallizes preferentially. The 1,7-isomer (IMP-A) typically remains in the mother liquor.

References

  • Benzimidazole Alkylation Regioselectivity

    • L. V. Kudzma et al., "Regioselective alkylation of benzimidazoles," Journal of Heterocyclic Chemistry, 2020. (Discusses steric directing effects of C4-substituents).

  • Claridge, T. D. W., High-Resolution NMR Techniques in Organic Chemistry, 3rd Ed., Elsevier, 2016.
  • Synthesis of Halogenated Benzimidazoles: BenchChem Application Note, "Large-Scale Synthesis of 6-Bromo-1H-indazole and Analogs," 2025. [Source 1.4]
  • Impurity Profiling in Benzazoles: RSC Advances, "Evolution in the synthesis of 1,4-benzothiazines and benzimidazoles," 2025. [Source 1.10]
  • Biocatalytic Methylation (Alternative Route): "Selective Biocatalytic N-Methylation of Unsaturated Heterocycles," PMC, 2022. (Discusses enzymatic routes to avoid regioisomers). [Source 1.2]

Sources

Technical Support Center: Benzimidazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Online Ticket ID: BZ-OPT-2024 Mission: Maximize isolated yield and purity of benzimidazole scaffolds.

Introduction: The Yield Bottleneck

Welcome to the technical support center. If you are here, you are likely facing the "Benzimidazole Paradox": a theoretically simple condensation that frequently results in low yields, sticky tars, or persistent open-ring intermediates.

Benzimidazole synthesis generally proceeds via two primary mechanistic corridors:

  • Oxidative Cyclization (The Weidenhagen-like Route): Condensation of o-phenylenediamine (OPD) with aldehydes.

  • Dehydrative Cyclization (The Phillips Route): Condensation of OPD with carboxylic acids.

The failure points for these two are distinct. This guide treats them as separate modules to isolate your specific variable.

Module 1: Oxidative Cyclization (Aldehyde Substrates)

Context: You are reacting an aldehyde with o-phenylenediamine. Common Issue: The reaction forms the Schiff base (mono-anil) but fails to close the ring, or over-oxidizes to form dark impurities.

Troubleshooting & FAQs

Q: My TLC shows the aldehyde is gone, but the product spot is weak. There is a new spot that isn't the product. What is it? A: You have likely stalled at the Schiff Base (Imine) stage.

  • The Science: The condensation of OPD and aldehyde forms an intermediate imine (

    
    -benzylidene-1,2-diaminobenzene). This intermediate requires an oxidative trigger to cyclize into the imidazole ring. Without an oxidant, it sits as an unstable intermediate or hydrolyzes back to starting materials on silica.
    
  • The Fix: You must introduce an oxidant.[1] While air bubbling works (slowly), we recommend Sodium Metabisulfite (Na

    
    S
    
    
    
    O
    
    
    )
    . It acts as a mild oxidant and Lewis acid, facilitating the cyclization without destroying sensitive functional groups.

Q: I am getting a mixture of 1,2-disubstituted and 2-substituted benzimidazoles. How do I control selectivity? A: This is a stoichiometry and catalyst issue.

  • The Science: If the amine is in excess or the aldehyde is highly reactive, the formed benzimidazole can react again with the aldehyde at the N1 position.

  • The Fix:

    • Stoichiometry: Use a strict 1:1 ratio or a slight excess of OPD (1.1 equiv).

    • Catalyst: Switch to Erbium(III) Triflate [Er(OTf)

      
      ] . It coordinates with the aldehyde carbonyl, enhancing electrophilicity for the initial attack but sterically hindering the second attack at N1.
      

Q: The reaction mixture turned into a dark, viscous tar. How do I save it? A: This is usually due to the polymerization of OPD, which is highly sensitive to oxidation by air/light.

  • The Fix:

    • Pre-Purification: Recrystallize your OPD from ethanol/water containing a pinch of sodium dithionite before use. Dark OPD = Low Yield.

    • Inert Atmosphere: Even though the reaction needs oxidation, uncontrolled air oxidation creates quinone imines (tars). Run the reaction under N

      
       and add a controlled oxidant (like Na
      
      
      
      S
      
      
      O
      
      
      or Oxone).
Protocol 1: High-Yield "Green" Oxidative Cyclization

Recommended for: Aromatic and heteroaromatic aldehydes.

  • Dissolve: Mix OPD (1.0 mmol) and Aldehyde (1.0 mmol) in Ethanol:Water (9:1 v/v) (5 mL).

  • Activate: Add Na

    
    S
    
    
    
    O
    
    
    (1.0 mmol).
  • Reflux: Heat to 80°C for 2–4 hours. (Monitor TLC).[1][2][3]

  • Isolate: Cool to room temperature. Pour onto crushed ice. The product usually precipitates as a solid.

  • Purify: If sticky, dissolve in minimal hot ethanol and add water until turbid. Cool slowly.

Module 2: Phillips Condensation (Carboxylic Acid Substrates)

Context: You are reacting a carboxylic acid (or anhydride) with o-phenylenediamine. Common Issue: Low conversion, requiring extreme temperatures (200°C+).[4]

Troubleshooting & FAQs

Q: I am refluxing in 4N HCl (Classic Phillips), but the yield is <40%. A: 4N HCl is often insufficient for aromatic carboxylic acids due to low electrophilicity.

  • The Fix: Switch to Polyphosphoric Acid (PPA) .[4]

  • The Science: PPA acts as both a solvent and a potent dehydrating agent. It drives the equilibrium toward the cyclic product by sequestering the water molecule generated during ring closure.

Q: The PPA reaction is a nightmare to work up. It’s a sticky glass. A: PPA is viscous, but the workup can be streamlined.

  • The Fix: Do not let the PPA cool completely to room temperature in the flask. When the reaction is finished but still warm (~60-70°C), pour it slowly into a large beaker of crushed ice with vigorous stirring. Neutralize with concentrated Ammonium Hydroxide (NH

    
    OH) to precipitate the free base.
    
Data Comparison: Acid Catalysts
Catalyst/SolventTemp (°C)Typical YieldWorkup DifficultyBest For
4N HCl 100 (Reflux)40–60%LowAliphatic Acids
PPA 140–18085–95% HighAromatic/Steric Acids
Eaton's Reagent 80–10070–85%MediumAcid-Sensitive Substrates

Module 3: Visualization of Pathways

Understanding the mechanism is the only way to troubleshoot effectively. Below is the decision logic for the oxidative route.

BenzimidazolePathways Start Start: OPD + Aldehyde Imine Intermediate: Schiff Base (Imine) Start->Imine Condensation (-H2O) Cyclization Ring Closure (Dihydrobenzimidazole) Imine->Cyclization Intramolecular Attack OxidantCheck Check: Is Oxidant Present? Imine->OxidantCheck Product Product: Benzimidazole Cyclization->Product OXIDATION REQUIRED (Na2S2O5 / Air) Tar Failure: Polymerized Tar Cyclization->Tar No Oxidant / Long Time OxidantCheck->Product Yes OxidantCheck->Tar No

Caption: Mechanistic flow of oxidative cyclization. Note that the transition from Dihydrobenzimidazole to Product is the critical oxidation step often missed.

Module 4: Purification & Isolation Strategy

Q: My product is not crystallizing; it's an oil. A: Benzimidazoles are amphoteric . Use this to your advantage for a "pH Swing" purification.

Protocol: The pH Swing

  • Dissolve: Take your crude oil/solid and dissolve it in 10% HCl . (The benzimidazole forms a water-soluble hydrochloride salt).

  • Filter: Filter this acidic solution. Insoluble tars and non-basic impurities will remain on the filter paper. Discard the solid.

  • Precipitate: Take the clear filtrate and slowly add 10% NaOH or NH

    
    OH  until pH ~8–9.
    
  • Collect: The purified benzimidazole free base will precipitate as a white/off-white solid. Filter and wash with ice-cold water.[5][6]

References

  • Hue, B. T. B., et al. (2019). "Facile Sodium Metabisulfite Mediated Synthesis of 1,2-Disubstituted Benzimidazoles and Cytotoxicity Evaluation." Heterocycles, 98(5), 650-665.[7] Link

  • Dinarés, I., et al. (2009). "An Advantageous Synthesis of 2-Substituted Benzimidazoles Using Polyphosphoric Acid." Synthesis, 12, 2075-2082. Link

  • Domínguez, G., et al. (2020). "Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles." Catalysts, 10(12), 1405. Link

  • Freitas, J., et al. (2015). "Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst." Beilstein Journal of Organic Chemistry, 11, 2304–2310. Link

  • Kumar, M., et al. (2022).[8] "Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel." Results in Chemistry, 4, 100403.[8] Link[8]

Sources

side reactions in the N-alkylation of benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Benzimidazole Functionalization Technical Support Center.

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting N-Alkylation Side Reactions

Introduction: The Tautomer Challenge

If you are here, you are likely staring at an NMR spectrum showing a frustrating mixture of regioisomers or a baseline impurity that won't budge.[1]

The N-alkylation of benzimidazoles is deceptively simple. In theory, it is a basic nucleophilic substitution.[1] In practice, it is a battle against annular tautomerism .[1] The imidazole proton rapidly migrates between


 and 

. When you introduce a substituent on the benzene ring (e.g., at position 5), this tautomerism creates two distinct nucleophilic sites.[1]

This guide addresses the three most critical failure modes: Regioisomer heterogeneity (1,5- vs. 1,6-isomers) , Quaternization (Salt formation) , and Analytical Ambiguity .

Module 1: Regioselectivity (The "Isomer Nightmare")

User Query: "I am alkylating 5-substituted benzimidazole. Why am I getting a 60:40 mixture of isomers, and how do I shift this?"

Root Cause Analysis

A 5-substituted benzimidazole exists in equilibrium between the 5-substituted and 6-substituted tautomers.

  • Electronic Effect: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    increase the acidity of the N-H but can delocalize the negative charge, affecting nucleophilicity.
  • Steric Effect: The

    
     position adjacent to a substituent (in the 4-position) or the 
    
    
    
    position can be sterically hindered.
  • Curtin-Hammett Principle: The product ratio depends on the relative transition state energies of the alkylation step, not just the ratio of tautomers in the ground state.

Troubleshooting Protocol
VariableRecommendationMechanism
Base Selection Switch from

to

or

Cesium ("The Cesium Effect") can stabilize specific transition states via coordination, sometimes improving selectivity.

ensures full deprotonation, removing the proton-transfer equilibrium during the reaction.
Solvent DMF vs. THF Polar aprotic solvents (DMF, DMSO) dissociate the ion pair, making the anion "naked" and more reactive (often less selective).[1] THF (less polar) keeps the cation-anion pair tighter, allowing steric factors to dominate, potentially improving selectivity.[1]
Alternative Method Mitsunobu Reaction Uses alcohol (R-OH) instead of alkyl halide. The bulky

/DEAD complex is highly sensitive to steric hindrance, often favoring the less hindered nitrogen (usually the 1,6-isomer pathway).
The "Nuclear" Option De Novo Ring Synthesis Stop alkylating. If you need 100% regioselectivity, synthesize the benzimidazole after establishing the amine. (See "Alternative Workflow" below).
Visualizing the Pathway

The following diagram illustrates the divergence point where selectivity is lost.

BenzimidazoleAlkylation Start 5-Substituted Benzimidazole (Starting Material) Tautomer Tautomeric Equilibrium (Fast Exchange) Start->Tautomer Anion Benzimidazolide Anion (Delocalized) Tautomer->Anion Deprotonation (Base) PathA Attack at N1 (Sterics/Electronics vary) Anion->PathA PathB Attack at N3 (Sterics/Electronics vary) Anion->PathB Prod15 1,5-Isomer (Product A) PathA->Prod15 Alkylation Prod16 1,6-Isomer (Product B) PathB->Prod16 Alkylation

Caption: The bifurcation of the reaction pathway. Note that the anion is a resonance hybrid; the site of reaction is determined by the transition state energy with the electrophile.

Module 2: Quaternization (Over-Alkylation)

User Query: "My product is stuck on the baseline of the TLC plate and is water-soluble. What happened?"

Root Cause Analysis

You have formed a Benzimidazolium Salt . Benzimidazoles are basic. The product (N-alkyl benzimidazole) is still nucleophilic. If excess alkylating agent is present, the "pyridine-like" nitrogen (


) will attack a second equivalent of alkyl halide, creating a quaternary ammonium salt.[1]
Prevention & Recovery
  • Stoichiometry Control:

    • Never use a large excess of alkyl halide (R-X). Use 0.95 to 1.05 equivalents .

    • Do not add R-X all at once. Add dropwise to a cooled solution of the benzimidazole anion.

  • Base Strength:

    • If using a weak base (

      
      ) in acetone/MeCN, the reaction is slow, tempting users to add more R-X.[1] Don't. 
      
    • Switch to a stronger base (

      
      ) to ensure the anion reacts (which is faster) rather than the neutral species.
      
  • Reaction Monitoring:

    • Quaternary salts are often UV-active but highly polar. If your TLC spot stays at

      
      , perform a mini-workup (water/ethyl acetate partition).[1] The salt will go into the water; the desired product will go into the organic layer.
      

Module 3: Analytical Validation (Isomer Assignment)

User Query: "I have two spots on my TLC. How do I prove which one is the 1,5-isomer and which is the 1,6-isomer?"

Warning: Standard 1D Proton NMR is often insufficient because the chemical shift differences are subtle.

The Gold Standard: NOE (Nuclear Overhauser Effect)

You must determine the spatial proximity of the N-Alkyl group to the benzene ring protons.

  • Step 1: Run a 1D NOE or 2D NOESY experiment.

  • Step 2: Irradiate the

    
    -protons of your new N-Alkyl group.
    
  • Step 3: Look for enhancement (cross-peaks) in the aromatic region.

ObservationConclusion
Enhancement of C2-H (Singlet)Inconclusive (Both isomers show this).
Enhancement of C7-H (Doublet)1,6-Isomer . The N-alkyl group is close to C7.
Enhancement of C4-H (Doublet)1,5-Isomer . The N-alkyl group is close to C4.

Note: This assumes standard numbering where the substituent is at position 5 or 6. If the substituent is at C4, steric clashes are massive, and the 1,4-isomer is rarely formed over the 1,7-isomer.[1]

Module 4: Alternative Workflow (De Novo Synthesis)

If separation of isomers is impossible (e.g., preparative HPLC is failing), abandon direct alkylation. Use the "Reduction-Cyclization" route.

Protocol:

  • Start with the correct N-alkylated-2-nitroaniline .

    • Example: React 4-chloro-3-nitro-substituted-benzene with your amine (

      
      ). The regiochemistry is fixed by the 
      
      
      
      reaction.
  • Reduce the nitro group (H2/Pd-C or Fe/AcOH) to get the diamine.

  • Cyclize with Formic Acid or Orthoformate.

Result: 100% Regiocontrol. The "N-alkylation" step happened before the ring existed.

Summary of Troubleshooting Logic

TroubleshootingTree Start Start: Reaction Analysis Q1 Is Product Formed? Start->Q1 NoProd Check Reagents: 1. Base too weak? 2. R-X hydrolyzed? Q1->NoProd No YesProd Is it a Mixture? Q1->YesProd Yes Baseline Baseline Spot? (Quaternization) YesProd->Baseline Check Purity SingleSpot Check Identity: Run NOESY NMR. Confirm Regioisomer. Mixture Regioisomer Issue. Can you separate? Mixture->SingleSpot No (Pure) Separable Use Prep HPLC/Column. (Standard Path) Mixture->Separable Yes Inseparable Change Strategy: 1. Try Mitsunobu 2. Try De Novo Synthesis Separable->Inseparable Yield too low Baseline->Mixture No FixSalt Reduce R-X equivalents. Add R-X slowly at 0°C. Baseline->FixSalt Yes

Caption: Decision matrix for troubleshooting N-alkylation failures.

References

  • Regioselectivity in Benzimidazoles

    • Title: Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles.[2]

    • Source: PMC / N
    • URL:[Link]

    • Relevance: Defines the "De Novo" synthesis route to avoid regioisomer issues.
  • Mitsunobu Reaction Specifics

    • Title: Mitsunobu Reaction - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link][1]

    • Relevance: mechanistic insight into steric inversion and use of alcohols for alkyl
  • Analytical Distinction (NMR)

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Applic
    • URL:[Link]

    • Relevance: Validation of NMR techniques for distinguishing aromatic substitution p
  • Side Reactions (Quaternization)

    • Title: N-Alkylation of benzimidazoles... and side reactions.[3]

    • Source: Beilstein Journal of Organic Chemistry / ResearchG
    • URL:[Link][1]

    • Relevance: Discusses conditions leading to over-alkylation and salt form

Sources

Technical Support Center: Benzimidazole Synthesis & OPD Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of o-Phenylenediamine (OPD)

Status: Operational | Lead Scientist: Dr. A. Vance

Diagnostic Hub: The "Purple Plague"

Why is my reaction mixture turning black/purple?

Before troubleshooting your protocol, you must understand the failure mode. o-Phenylenediamine (OPD) is an electron-rich aromatic amine. In the presence of dissolved oxygen and light, it undergoes oxidative dimerization.

The Mechanism of Failure: The impurity is not random decomposition; it is the specific formation of 2,3-diaminophenazine . This compound is intensely colored (orange-red to deep purple/black), meaning even trace amounts (<1%) can visually ruin a batch, although the chemical yield might still be salvageable.

Pathway Analysis: Synthesis vs. Degradation

The following diagram illustrates the competition between your desired benzimidazole synthesis and the unwanted oxidative side reaction.

G OPD o-Phenylenediamine (Colorless) Radical Free Radical Intermediate OPD->Radical O2 / Light Schiff Schiff Base Intermediate OPD->Schiff Condensation Phenazine 2,3-Diaminophenazine (PURPLE/BLACK IMPURITY) Radical->Phenazine Dimerization Aldehyde + Aldehyde/Acid Aldehyde->Schiff Dihydro Dihydrobenzimidazole Schiff->Dihydro Cyclization Product Benzimidazole (Target) Dihydro->Product Controlled Oxidation (Required Step)

Figure 1: The Critical Junction. Note that benzimidazole synthesis from aldehydes requires a late-stage "controlled oxidation," but early-stage "uncontrolled oxidation" leads to phenazine impurities.

Pre-Reaction Protocols: Reagent Rescue

Status: MANDATORY if starting material is not white/colorless.

You cannot "clean up" the reaction later. You must start with pure material. If your OPD is brown, use Protocol A . If you need long-term storage, use Protocol B .

Protocol A: Reductive Recrystallization

Standard recrystallization is insufficient because it does not chemically reverse the oxidation.

Reagents:

  • Crude OPD (Dark/Brown)

  • Deionized Water

  • Sodium Dithionite (Na₂S₂O₄) (Also known as Sodium Hydrosulfite)

  • Activated Charcoal (Norit)

Step-by-Step:

  • Dissolution: Dissolve crude OPD in hot water (approx. 35 mL per 10 g OPD). The solution will be dark.

  • Chemical Reduction: Add Sodium Dithionite (1-2% w/w relative to OPD) .

    • Observation: The solution should lighten significantly as quinoid impurities are reduced back to amines.

  • Adsorption: Add activated charcoal (approx. 0.5 g per 10 g OPD). Boil gently for 5-10 minutes.

  • Hot Filtration: Filter through a pre-heated Celite pad or fluted filter paper.

    • Critical: If the filtrate is not clear/pale yellow, repeat the charcoal step.

  • Crystallization: Cool the filtrate slowly to room temperature, then on ice.

    • Stabilization: Add a pinch of sodium dithionite to the mother liquor during cooling to prevent re-oxidation.

  • Drying: Filter the white crystals and dry in a vacuum desiccator over P₂O₅ or KOH.

Protocol B: Hydrochloride Salt Conversion (The "Forever" Storage)

Free amine OPD oxidizes in days. OPD·2HCl is stable for years.

  • Dissolve purified OPD in a minimal amount of warm ethanol.

  • Add concentrated HCl dropwise until precipitation is complete.

  • Filter the white/pinkish solid.

  • Usage: When ready to react, neutralize in situ with a base (e.g., Et₃N, NaOH) or use directly if the reaction conditions are acidic (e.g., Phillips condensation).

Reaction Troubleshooting: In-Situ Protection

Scenario: Your OPD is pure, but the reaction turns black during synthesis.

The "Controlled Oxidation" Paradox

If synthesizing benzimidazoles from aldehydes , the intermediate (dihydrobenzimidazole) must be oxidized to aromatize the ring.

  • The Trap: If you exclude all oxidants, the reaction stalls at the dihydro-stage. If you allow too much air, OPD dimerizes.

  • The Fix: Use a mild oxidant (e.g., Sodium Metabisulfite) or a specific catalyst, rather than relying on open-air reflux.

Optimization Matrix
VariableRecommendationTechnical Rationale
Atmosphere Argon Sparging N₂ is lighter than air; Argon blankets the flask better. Sparging (bubbling gas through solvent) is critical to remove dissolved O₂.
Solvent Degassed MeOH/EtOH Alcohols have high O₂ solubility. Degas via freeze-pump-thaw or vigorous sparging (15 min) before adding OPD.
Additive Na₂S₂O₅ (0.5 equiv) Sodium Metabisulfite acts as an antioxidant scavenger during the initial condensation phase.
Acid Source p-TsOH Prefer sulfonic acids over carboxylic acids for faster condensation, minimizing the time OPD sits unreacted.
Workflow Visualization: The "Safe" Pathway

Workflow Start Start: Weigh OPD Check Is OPD White? Start->Check Purify Execute Protocol A (Na2S2O4 Recryst.) Check->Purify No (Brown/Purple) Setup Solvent Prep: Sparge with Ar (15 min) Check->Setup Yes Purify->Check Add Add Reagents under Ar flow Setup->Add Reaction Condensation Add Na2S2O5 (Scavenger) Cyclization Mild Oxidant (Air/Oxone) at END Add->Reaction End Isolate Benzimidazole Reaction->End

Figure 2: Operational Workflow for Stability. Note the timing of oxidant introduction.

FAQ: Rapid Response

Q: Can I use the "purple" OPD if I just use an excess of it? A: No. The phenazine impurity is a radical trap and can inhibit the condensation mechanism. Furthermore, phenazines co-crystallize with benzimidazoles, making final purification extremely difficult.

Q: I am using the Phillips Condensation (OPD + Formic Acid). Do I need an oxidant? A: No. The reaction with carboxylic acids (or nitriles/esters) is non-oxidative. You should run this strictly under inert gas. If it turns purple, you have an air leak.

Q: My product is 95% pure but has a pink hue. How do I fix it? A: This is trace oxidation. Wash the solid product with cold diethyl ether (impurities are often more soluble in ether than the benzimidazole) or recrystallize from ethanol/water with a pinch of activated charcoal.

Q: Does light really matter? A: Yes. OPD is photo-labile. Wrap your reaction flask in aluminum foil during the initial mixing stage, especially if working near windows.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The definitive guide for recrystallization protocols using sodium dithionite).

  • Tarcha, E. J., et al. (1987). "2,3-Diaminophenazine is the product from the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine."[2][3] Analytical Biochemistry, 165(1), 230-233. (Establishes the mechanism of the purple impurity).

  • Martin, E. L. (1939).[4] "o-Phenylenediamine."[2][3][5][6][7][8][9][10][11][12] Organic Syntheses, Coll.[4] Vol. 2, p. 501.[6] (Foundational protocol for purification and handling).

  • Bala, M., et al. (2014). "Efficient synthesis of benzimidazoles... using sodium metabisulfite." Chinese Chemical Letters, 25(1), 129-131. (Demonstrates the use of Na₂S₂O₅ as an additive).

  • Stephens, F. F., & Bower, J. D. (1949). "The preparation of benzimidazoles and benzothiazoles." Journal of the Chemical Society, 2971-2972. (Classic Phillips condensation conditions).

Sources

Technical Support Center: Optimization of N-Alkylation of Dibromobenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

An N-alkylation reaction of dibromobenzimidazole.

Welcome to the technical support center for the N-alkylation of dibromobenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common experimental challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of dibromobenzimidazole is resulting in low to no yield. What are the most common causes?

A1: Low conversion is a frequent issue stemming from several core factors. The primary challenge is often the reduced nucleophilicity of the benzimidazole nitrogen, which can be exacerbated by the electron-withdrawing effects of the two bromine atoms. Key areas to investigate are:

  • Insufficient Base Strength: The base must be strong enough to deprotonate the N-H bond, generating the more nucleophilic benzimidazolide anion. Weak bases like sodium bicarbonate are often insufficient.[1]

  • Suboptimal Solvent Choice: The solvent must fully dissolve the reactants and facilitate the Sₙ2 reaction mechanism. Poor solubility of the starting material or the base is a common reason for failure.[2]

  • Low Reaction Temperature: Due to the relatively low reactivity of the substrate, these alkylations often require heating to overcome the activation energy.[1] Room temperature conditions may be too slow to be practical.

  • Poor Leaving Group on the Alkylating Agent: The reactivity of the alkylating agent is critical. The general trend for leaving groups is I > Br > Cl.[3]

Q2: I am getting a mixture of products. How can I improve the selectivity of the reaction?

A2: Product mixtures typically arise from two main sources: incomplete reaction leading to leftover starting material, or the formation of undesired side products.

  • Regioisomers (for unsymmetrical dibromobenzimidazoles): If you are using a substrate like 4,6-dibromobenzimidazole, alkylation can occur on either nitrogen (N1 or N3), leading to a mixture of regioisomers. Selectivity is governed by a delicate balance of steric and electronic effects.[4]

  • Dialkylation: The formation of a 1,3-dialkylbenzimidazolium salt can occur if an excess of the alkylating agent is used or if the reaction conditions are too harsh, causing the initially formed mono-alkylated product to react again.[5][6]

  • Starting Material: If purification is difficult, it may be due to unreacted starting material co-eluting with your product.[2][7] Driving the reaction to completion is the best remedy.

Q3: How do I choose the right base and solvent for my reaction?

A3: The base and solvent are intrinsically linked and are the most critical parameters to optimize. The goal is to generate a highly nucleophilic benzimidazolide anion in a solvent that promotes the Sₙ2 reaction.

  • Solvents: Polar aprotic solvents are the standard choice.[1] Dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are effective because they solvate the cation of the base (e.g., K⁺, Na⁺) while leaving the benzimidazolide anion relatively free and highly reactive.

  • Bases: The choice of base depends on the required reactivity. A stronger base will generate a higher concentration of the nucleophilic anion. Sodium hydride (NaH) is a very strong, non-nucleophilic base that often gives excellent results, while potassium carbonate (K₂CO₃) is a milder, safer, and often effective alternative.[8][9]

In-Depth Troubleshooting & Optimization Guide

Q4: Issue: Poor Conversion - Unreacted Starting Material Persists. What specific steps can I take?

A4: When Thin Layer Chromatography (TLC) or LC-MS analysis shows significant unreacted dibromobenzimidazole, a systematic optimization of reaction parameters is required. The following decision workflow can guide your efforts.

G cluster_base Base Strategies cluster_solvent Solvent Strategies cluster_temp Temperature Strategies cluster_lg Alkylating Agent Strategies start Low Conversion Observed check_base 1. Re-evaluate Base start->check_base Is base strong/soluble enough? check_solvent 2. Optimize Solvent check_base->check_solvent Yes / No Improvement b1 Switch to a stronger base (e.g., K₂CO₃ → NaH). check_temp 3. Increase Temperature check_solvent->check_temp Yes / No Improvement s1 Ensure reactants are soluble. Switch from MeCN to DMF/DMSO for better solubility. check_lg 4. Enhance Leaving Group check_temp->check_lg Yes / No Improvement t1 Incrementally increase heat (e.g., 60°C → 80°C → 100°C). Monitor for degradation. success Reaction Optimized check_lg->success Problem Solved l1 If using R-Cl or R-Br, add catalytic KI (0.1 eq) to generate the more reactive R-I in situ. b2 Use a more soluble base (e.g., Cs₂CO₃).

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Parameter Comparison:

The interplay between base and solvent is crucial. The following table summarizes common combinations and their typical applications.

BaseSolvent(s)Temperature RangeStrengths & Considerations
K₂CO₃ MeCN, DMF50-90 °CPro: Inexpensive, safe, easy to handle. Con: Heterogeneous, moderate strength, may require higher temperatures. A good first choice for optimization.[8][10]
Cs₂CO₃ MeCN, DMFRT - 80 °CPro: More soluble and basic than K₂CO₃, often allowing for milder conditions. Con: More expensive.
NaH THF, DMF0 °C to RTPro: Very strong, irreversible deprotonation drives reaction. Con: Highly reactive with water/protic solvents, requires inert atmosphere and careful handling.[3][4]
t-BuOK THF, DMSORT - 60 °CPro: Strong, soluble base. Con: Can promote elimination side reactions with certain alkyl halides.[1][11]
NaHCO₃ MeCNRefluxPro: Very mild. Con: Often too weak, but can be effective for highly activated systems. An optimized procedure for N-phenacylation of dibromobenzimidazole found this to be optimal.[8]
Q5: Issue: Controlling Regioselectivity in Unsymmetrical Dibromobenzimidazoles (e.g., 4,6-dibromo). How can I selectively target a specific nitrogen?

A5: For an unsymmetrical substrate like 4,6-dibromobenzimidazole, the two ring nitrogens are chemically distinct, and controlling which one gets alkylated is a significant challenge. The outcome depends on steric hindrance, electronics, and reaction conditions.

  • Steric Hindrance: This is often the most dominant factor. A bulky alkylating agent (e.g., an isopropyl or benzyl group) will preferentially attack the less sterically hindered nitrogen.[4] In 4,6-dibromobenzimidazole, the nitrogen at position 3 (N3) is adjacent to the C4-bromo substituent, making it more sterically encumbered than the nitrogen at position 1 (N1). Therefore, bulky electrophiles will favor N1 alkylation.

  • Electronic Effects: The bromine atoms are electron-withdrawing, which reduces the electron density and nucleophilicity of the entire ring system. The precise influence on the relative nucleophilicity of N1 vs. N3 can be subtle and is best investigated experimentally.

  • Solvent and Counter-ion: The choice of base (and its counter-ion, e.g., Na⁺, K⁺, Cs⁺) and solvent can influence which nitrogen is alkylated. In some systems, the cation can coordinate with the deprotonated heterocycle, sterically blocking one site and directing the alkylating agent to the other.[12]

G cluster_sterics Steric Control cluster_conditions Condition Control start Goal: Control Regioselectivity steric_agent Use Bulky Alkylating Agent start->steric_agent cond_base Vary Base/Cation (NaH vs K₂CO₃ vs Cs₂CO₃) start->cond_base cond_solvent Change Solvent Polarity (e.g., THF vs DMF) start->cond_solvent steric_result Favors Less Hindered Nitrogen (e.g., N1) steric_agent->steric_result cond_result May alter cation coordination, shifting selectivity cond_base->cond_result cond_solvent->cond_result

Caption: Key factors for controlling N1 vs. N3 regioselectivity.
Q6: Issue: Formation of a Dialkylated Byproduct. How can I prevent the formation of 1,3-dialkylbenzimidazolium salts?

A6: The formation of a quaternary benzimidazolium salt is a common side reaction, especially when driving the reaction to completion.[5] The mono-N-alkylated product is often more soluble and its remaining nitrogen can still be nucleophilic enough to react further.

Solutions:

  • Control Stoichiometry: Use a slight excess of the dibromobenzimidazole or a slight deficiency of the alkylating agent (e.g., 1.0 equivalent of benzimidazole to 0.95 equivalents of alkyl halide). This is the most straightforward approach but may result in incomplete conversion.

  • Slow Addition: Add the alkylating agent slowly via a syringe pump over several hours. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant (and more reactive) starting benzimidazole over the product.

  • Lower Temperature: If dialkylation is observed at higher temperatures, reducing the temperature may slow the second alkylation step more significantly than the first, thereby improving selectivity.

  • Change of Base/Solvent: In some cases, the choice of base can influence the nucleophilicity of the mono-alkylated product. Experimenting with different conditions (e.g., moving from NaH/DMF to K₂CO₃/MeCN) might reduce the rate of the second alkylation.

Q7: Issue: Purification is challenging. What are the best strategies for isolating my desired N-alkylated product?

A7: Purification can be complicated by the presence of unreacted starting material, regioisomers, and inorganic salts from the base.[3]

  • Aqueous Workup: After the reaction is complete, cool the mixture, and if using a water-miscible solvent like DMF or MeCN, dilute with a larger volume of water. This will precipitate most organic compounds and dissolve the inorganic salts. Extract the product into an organic solvent like ethyl acetate or dichloromethane. A wash with brine can help break up any emulsions.[9]

  • Column Chromatography: This is the most powerful method for separating the desired product from starting materials and isomers.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. The less polar dialkylated product will elute first, followed by the desired mono-alkylated product, and finally the more polar unreacted dibromobenzimidazole.

  • Recrystallization: If the product is a solid and reasonably pure (>80-90%) after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material.[13] The key is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.[13] Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

Optimized Experimental Protocol: General N-Alkylation of 5,6-Dibromobenzimidazole

This protocol provides a robust starting point using common laboratory reagents.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents & Materials:

  • 5,6-Dibromobenzimidazole (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • TLC plates, ethyl acetate, hexane

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5,6-dibromobenzimidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the dibromobenzimidazole.

  • Alkylation: Begin stirring the suspension. Add the alkyl halide (1.1 eq) to the mixture at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 hexane/ethyl acetate mobile phase). The reaction is complete when the starting benzimidazole spot is no longer visible. This may take anywhere from 4 to 24 hours.

  • Workup: Once complete, cool the reaction mixture to room temperature. Filter off the inorganic solids (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetonitrile.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Combine the pure fractions, remove the solvent, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[14][15]

References

  • N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity.
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkyl
  • Design, Synthesis of a Novel N-substituted Benzimidazole Deriv
  • Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. Benchchem.
  • Synthesis of 1,3-Dialkylimidazolium and 1,3-Dialkylbenzimidazolium Salts.
  • optimization of reaction conditions for N-alkyl
  • Technical Support Center: Optimizing N-Alkyl
  • Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis.
  • Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV.
  • Difficulties with N-Alkyl
  • Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Benchchem.
  • Synthesis and Characterization of 1,3-Disubstituted Benzimidazolium Salts. DergiPark.
  • SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL ACTIVITY OF 1,3-DISUBSTITUTED BENZIMIDAZOLIUM SALT AND ITS Ag-NHC COMPLEX. Macedonian Journal of Chemistry and Chemical Engineering.
  • An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
  • recrystallization & purific
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

Sources

Validation & Comparative

NMR analysis of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Validation of 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole via 2D NMR

Part 1: Executive Summary & Core Directive

The Challenge: The synthesis of substituted benzimidazoles, specifically 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole (Target) , frequently suffers from regioselectivity issues. The alkylation of the precursor (5-bromo-4-methyl-1H-benzimidazole) often yields a mixture of the desired 1,4-dimethyl isomer and the undesired 1,7-dimethyl regioisomer due to annular tautomerism.

The Solution: Standard 1D


H NMR is often insufficient for conclusive assignment due to the similarity in chemical environments between regioisomers. This guide establishes NOESY (Nuclear Overhauser Effect Spectroscopy)  as the critical "Alternative" method superior to standard 1D analysis, providing the definitive spatial evidence required for structural validation.

Part 2: Comparative Analysis (The "Alternatives")

This section compares the analytical performance of 1D


H NMR  (the baseline) against 2D NOESY  (the superior alternative) for resolving the specific regioisomerism of the target molecule.
Comparison Table: Analytical Efficacy
FeatureMethod A: 1D ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

H NMR
Method B: 2D NOESY (Recommended)
Primary Output Chemical Shifts (

), Multiplicity (

)
Spatial Proximity (Through-Space Coupling)
Regio-Resolution Low. Shifts for H5/H7 are ambiguous between isomers.High. Distinct correlations define N-Me orientation.
Risk of Error High. Reliance on calculated shifts can lead to misassignment.Low. Self-validating via intramolecular distance.
Key Signal Aromatic doublets (meta-coupling).Cross-peak: N-Me

H7 (Target) vs. N-Me

C7-Me (Isomer).
The Mechanistic Logic (Why NOESY?)

In the Target (1,4-isomer) , the


-methyl group at position 1 is spatially proximate to the aromatic proton at position 7 (

). In the Alternative (1,7-isomer) , the

-methyl group is spatially proximate to the methyl group at position 7 (

).
  • Target Signal: Strong NOE between

    
     (N-Me) and 
    
    
    
    (Ar-H).
  • Alternative Signal: Strong NOE between

    
     (N-Me) and 
    
    
    
    (Ar-Me).

Part 3: Experimental Data & Protocols

Predicted NMR Data Profile

Based on substituent effects and analogous benzimidazole scaffolds (e.g., 6-bromo-1,2-dimethylbenzimidazole), the following data profile serves as the reference standard.

Solvent: DMSO-


 | Frequency:  400 MHz[1]
PositionAtom/Group

(ppm)
Multiplicity

(Hz)
Assignment Logic
2 Ar-H 8.15Singlet (1H)-Deshielded imine proton (N=CH-N).
7 Ar-H 7.68Doublet (1H)1.8Meta-coupling to H5; NOE with N-Me.
5 Ar-H 7.25Doublet (1H)1.8Meta-coupling to H7; Shielded by C4-Me.
1 N-CH

3.82Singlet (3H)-Diagnostic N-Methyl.
4 C-CH

2.55Singlet (3H)-Diagnostic C-Methyl (downfield due to Ar).
Step-by-Step Acquisition Protocol

Objective: Acquire a phase-sensitive NOESY spectrum to confirm the N1-C7 proximity.

  • Sample Preparation:

    • Dissolve 10 mg of the product in 0.6 mL DMSO-

      
       .
      
    • Note: Ensure the solution is free of paramagnetic impurities (filter through cotton if necessary) to prevent

      
       relaxation shortening.
      
  • 1D Acquisition (Control):

    • Pulse angle: 30°.

    • Relaxation delay (

      
      ): 2.0 s.
      
    • Scans: 16.

    • Checkpoint: Verify the singlet at ~8.15 ppm (H2) and the two doublets in the aromatic region.

  • 2D NOESY Setup:

    • Pulse Sequence: noesyph (Phase-sensitive).

    • Mixing Time (

      
      ): 400 ms .
      
      • Reasoning: Benzimidazoles are small-to-medium molecules. A mixing time of 400-500 ms maximizes the NOE signal without excessive spin-diffusion.

    • Relaxation Delay: 2.0 s.

    • Scans: 16 per increment.

    • Increments: 256 (t1) x 2048 (t2).

  • Processing:

    • Apply a 90° shifted sine-bell squared window function (QSINE) in both dimensions.

    • Phase correction: Manual phasing is critical to distinguish positive NOE peaks (exchange/diagonal) from negative NOE peaks (spatial correlation) depending on the specific sequence/molecular tumbling regime.

Part 4: Visualization of Structural Logic

The following diagrams illustrate the synthesis challenge and the decision logic for the analyst.

Figure 1: The Regioisomer Divergence & NOE Logic

Benzimidazole_Analysis Precursor Precursor: 5-bromo-4-methyl-1H-benzimidazole Reaction Methylation (MeI/Base) Precursor->Reaction Target TARGET (1,4-isomer) 6-bromo-1,4-dimethyl Reaction->Target Path A (Desired) Alt ALTERNATIVE (1,7-isomer) 5-bromo-1,7-dimethyl Reaction->Alt Path B (Steric/Tautomer) NOE_Target NOESY Signal: N-Me (3.8) ↔ Ar-H (7.7) Target->NOE_Target Exhibits NOE_Alt NOESY Signal: N-Me (3.8) ↔ C-Me (2.5) Alt->NOE_Alt Exhibits

Caption: Divergent synthesis pathways showing the critical NOE correlations that distinguish the Target (Green) from the unwanted Regioisomer (Red).

Figure 2: Analytical Decision Tree

Decision_Tree Start Isolate Product HNMR Run 1H NMR Start->HNMR Check Observe N-Me (~3.8 ppm) & Ar-H (~7.7 ppm) HNMR->Check NOESY Run 2D NOESY (tmix = 400ms) Check->NOESY Ambiguous ResultA Crosspeak: N-Me ↔ Ar-H NOESY->ResultA ResultB Crosspeak: N-Me ↔ C-Me NOESY->ResultB ConclusionA CONFIRMED: 6-bromo-1,4-dimethyl ResultA->ConclusionA ConclusionB REJECTED: 1,7-dimethyl isomer ResultB->ConclusionB

Caption: Workflow for confirming the structure. The presence of an N-Me to Ar-H crosspeak is the definitive "Go" signal.

Part 5: References

  • Structural Analysis of Benzimidazoles:

    • Title: NMR Studies of 2-Aryl Derivatives of Benzimidazole.

    • Source: Heterocycles / CLOCKSS.

    • URL:[Link]

  • General NMR Data for Benzimidazoles:

    • Title: 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.[2]

    • Source: Arabian Journal of Chemistry.

    • URL:[Link]

  • Regioselectivity in Benzimidazole Alkylation:

    • Title: Regioselective Radical Alkylation of Arenes Using Evolved Photoenzymes.[3]

    • Source: National Institutes of Health (PMC).

    • URL:[Link]

  • Reference Data for 6-bromo-1,2-dimethyl Analog:

    • Title: 6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole Product Page.[4]

    • Source: Sigma-Aldrich.

Sources

Crystallographic Characterization of 6-Bromo-1,4-dimethyl-1H-1,3-benzodiazole: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers utilizing 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole (hereafter Br-DMB ) in structural biology and medicinal chemistry. It compares the crystallographic utility and structural behavior of this brominated scaffold against its non-halogenated and chlorinated analogs.

Executive Summary

In the development of benzimidazole-based therapeutics (e.g., anthelmintics, kinase inhibitors), precise structural determination is critical. 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole serves a dual purpose: it is a potent pharmacophore and a robust crystallographic tool .

This guide compares Br-DMB against its non-halogenated parent (DMB ) and chlorinated analog (Cl-DMB ). The inclusion of the bromine atom at the C6 position significantly enhances phasing power via anomalous scattering and alters crystal packing through halogen bonding, often yielding higher-resolution datasets than the parent compounds.

Comparative Performance Analysis

A. Phasing Power (Anomalous Scattering)

The primary advantage of Br-DMB over DMB is the ability to determine absolute configuration and solve the phase problem using Single-wavelength Anomalous Diffraction (SAD).

Table 1: Theoretical Phasing Performance at Common Wavelengths

FeatureParent (DMB) Chloro-Analog (Cl-DMB) Product (Br-DMB) Impact
Heavy Atom None (C, N, H)Chlorine (Z=17)Bromine (Z=35) Br provides superior electron density contrast.
f" (Cu K

)
~0.02 e⁻0.70 e⁻2.63 e⁻ Br signal is ~4x stronger than Cl, enabling easier SAD phasing.
f" (Mo K

)
~0.01 e⁻0.15 e⁻1.28 e⁻ Br remains viable for phasing even at high-energy sources.
Absorption (

)
LowLow-MediumHigh Requires crystal shape optimization to minimize absorption errors.

Expert Insight: While the parent DMB requires direct methods (SHELXT) which can struggle with low-resolution data or twinning, Br-DMB allows for substructure determination even with modest data quality (


).
B. Crystal Engineering & Packing Stability

The introduction of bromine induces specific intermolecular interactions that stabilize the crystal lattice, often leading to higher melting points and lower mosaicity compared to the parent.

  • Parent (DMB): Relies on weak

    
     hydrogen bonds and 
    
    
    
    stacking. Often suffers from disorder in the methyl groups.
  • Product (Br-DMB): Exhibits Type II Halogen Bonding (

    
     or 
    
    
    
    ). The
    
    
    -hole on the bromine atom acts as a Lewis acid, locking the molecular orientation and reducing thermal vibration parameters (
    
    
    ).

Experimental Protocol

Phase 1: Synthesis & Purification

Note: High purity (>99%) is required for optical resolution.

  • Bromination: React 1,4-dimethylbenzimidazole with N-bromosuccinimide (NBS) in acetonitrile at room temperature.

  • Purification: Recrystallize from ethanol/water (4:1). Avoid column chromatography if possible to prevent trace silica contamination which acts as nucleation sites for amorphous precipitation.

Phase 2: Crystallization Screening

Unlike the parent DMB which grows readily by evaporation, Br-DMB requires controlled supersaturation due to its lower solubility.

Recommended Workflow (Graphviz Diagram):

CrystallizationWorkflow Start Purified Br-DMB Screen Solvent Screening Start->Screen MethodA Slow Evaporation (EtOH/Acetone) Screen->MethodA High Solub. MethodB Vapor Diffusion (THF -> Pentane) Screen->MethodB Low Solub. Check Microscopy Check MethodA->Check MethodB->Check Check->Screen Amorphous/Twin XRay X-Ray Diffraction (Kappa/Eulerian) Check->XRay Single Crystal >0.1mm

Figure 1: Decision tree for crystallizing halogenated benzimidazoles. Vapor diffusion is preferred for Br-DMB to minimize twinning.

Phase 3: Data Collection Strategy

To maximize the utility of the Bromine atom:

  • Source: Use Cu K

    
      (
    
    
    
    ) for in-house data to maximize the anomalous signal (
    
    
    ).
  • Redundancy: Aim for >10-fold redundancy (360° scan or multi-pass) to accurately measure the small anomalous differences (

    
    ).
    
  • Absorption Correction: Mandatory. The linear absorption coefficient (

    
    ) for Br-DMB will be significant (
    
    
    
    ). Use face-indexing (analytical correction) rather than simple multi-scan (empirical) methods for highest accuracy.

Structural Logic: The "Bromine Anchor"

The following diagram illustrates why Br-DMB crystallizes differently than DMB. The Bromine atom directs the packing via halogen bonds, creating a "molecular zipper."

PackingLogic cluster_effect Macroscopic Effect Br Bromine Atom (C6) SigmaHole Sigma Hole (+) Br->SigmaHole Polarization Nitrogen Nitrogen (N3) of Neighbor SigmaHole->Nitrogen Halogen Bond (Directional 170°) Stacking Pi-Stacking Nitrogen->Stacking Stabilizes Layer Result Reduced Mosaicity High Resolution Limit Stacking->Result

Figure 2: Mechanistic view of Type II Halogen Bonding stabilizing the Br-DMB crystal lattice.

References

  • Anomalous Scattering Coefficients : International Tables for Crystallography (Vol. C). Bromine f' and f" values.

  • Halogen Bonding in Benzimidazoles : Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie.

  • SAD Phasing Protocols : Dauter, Z., et al. (2002). "Automated phasing of macromolecular structures." Acta Crystallographica Section D.

  • Benzimidazole Crystal Packing : Tiekink, E. R. T. (2020). "Supramolecular assembly of benzimidazole derivatives." CrystEngComm.

  • General Synthesis of Bromo-benzimidazoles : Journal of Medicinal Chemistry (General protocols for C6 bromination).

Comparative Guide: Bromo- vs. Chloro-Benzimidazoles in Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of bioactive heterocycles, the choice between 2-bromo- and 2-chloro-benzimidazoles represents a classic trade-off between reactivity and process economics .[1]

  • Bromo-benzimidazoles are the "Gold Standard" for discovery chemistry. They possess a weaker C-X bond (

    
    ), allowing for facile oxidative addition using generic Pd(0) catalysts.
    
  • Chloro-benzimidazoles are the "Process Champion." They are significantly cheaper and more stable but possess a stronger C-X bond (

    
    ). Successful coupling requires specialized electron-rich ligands (e.g., Buchwald phosphines or NHCs) to lower the activation energy barrier.
    

This guide provides the mechanistic grounding and validated protocols to navigate this selection, including strategies for site-selective (orthogonal) functionalization of mixed-halide substrates.

Part 1: Mechanistic Foundation & Reactivity Profiles

The Oxidative Addition Barrier

The rate-determining step in the cross-coupling of benzimidazoles is typically the oxidative addition (OA) of the Pd(0) species into the C-Halogen bond.

  • The "C2 Effect": The C2 position of benzimidazole is electron-deficient due to the inductive withdrawal of the adjacent nitrogen atoms (

    
     effect). This makes 2-chlorobenzimidazole more reactive than a standard aryl chloride (like chlorobenzene), but it still lags significantly behind 2-bromobenzimidazole.
    
  • The "N-H Poisoning" Problem: Unprotected benzimidazoles (containing a free N-H) can deprotonate and coordinate to Palladium, forming stable

    
     dimers that arrest the catalytic cycle. While recent catalyst generations (e.g., Pd-PEPPSI, Pd-RuPhos) can tolerate free N-H, N-protection (SEM, Boc, Methyl)  is universally recommended for consistent high yields.
    
Quantitative Comparison
Feature2-Bromo-Benzimidazole2-Chloro-Benzimidazole
C-X Bond Energy ~68 kcal/mol (Weak)~81 kcal/mol (Strong)
Oxidative Addition Fast; often occurs at RT or mild heat.Slow; requires elevated temp (>80°C) & activated ligands.
Catalyst Requirement Generic: Pd(PPh

)

, Pd(dppf)Cl

Specialized: Pd-XPhos, Pd-RuPhos, Pd-PEPPSI
Cost (Commercial) High (

$)
Low ($) - Preferred for scale-up
Stability Moderate; light sensitive over time.High; indefinite shelf life.

Part 2: Visualization of Reaction Pathways

Diagram 1: Comparative Catalytic Cycles

This diagram illustrates the kinetic difference in the oxidative addition step between the Bromo and Chloro species.

G cluster_Br Pathway A: Bromo-Benzimidazole cluster_Cl Pathway B: Chloro-Benzimidazole Pd0 Pd(0) Active Species OA_Br Oxidative Addition (Fast, Low Barrier) Pd0->OA_Br OA_Cl Oxidative Addition (Slow, High Barrier) Pd0->OA_Cl Requires e- Rich Ligand Br_Substrate 2-Br-Benzimidazole Br_Substrate->OA_Br Pd_II_Br L-Pd(II)-Br Species OA_Br->Pd_II_Br TransMet Transmetallation (Ar-B(OH)2 / Base) Pd_II_Br->TransMet Cl_Substrate 2-Cl-Benzimidazole Cl_Substrate->OA_Cl Pd_II_Cl L-Pd(II)-Cl Species OA_Cl->Pd_II_Cl Pd_II_Cl->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Caption: Kinetic bifurcation in the catalytic cycle. Pathway A (Blue) proceeds readily with standard catalysts. Pathway B (Red) requires specialized ligands to overcome the oxidative addition energy barrier.

Part 3: Experimental Protocols

Protocol A: Standard Coupling (Bromo-Benzimidazole)

Best for: Discovery chemistry, small scale, rapid library generation.

Reagents:

  • Substrate: 1-Methyl-2-bromo-1H-benzimidazole (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Methodology:

  • Setup: Charge a reaction vial with the bromo-benzimidazole, boronic acid, and Pd(PPh

    
    )
    
    
    
    .
  • Inertion: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Addition: Add degassed Dioxane and aqueous Na

    
    CO
    
    
    
    via syringe.
  • Reaction: Heat to 90°C for 4–6 hours.

  • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over Na

    
    SO
    
    
    
    .
  • Self-Validation: TLC should show rapid consumption of starting material (

    
     in 30% EtOAc/Hex).
    
Protocol B: "Process" Coupling (Chloro-Benzimidazole)

Best for: Scale-up, cost reduction, challenging substrates.

Reagents:

  • Substrate: 1-Methyl-2-chloro-1H-benzimidazole (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd-RuPhos G3 or Pd-PEPPSI-iPr (2–3 mol%)

  • Base: K

    
    PO
    
    
    
    (finely ground, 3.0 equiv) or Cs
    
    
    CO
    
    
  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol

Methodology:

  • Setup: In a glovebox or under strict Schlenk conditions, combine chloro-benzimidazole, boronic acid, base, and catalyst.

  • Solvent: Add anhydrous solvent. Note: Water is generally excluded to prevent protodeboronation at the higher temperatures required.

  • Reaction: Heat to 100–110°C for 12–18 hours.

  • Why this works: The bulky, electron-rich RuPhos or NHC ligand increases electron density on the Pd center, facilitating oxidative addition into the strong C-Cl bond.

Part 4: Orthogonal Selectivity (Mixed Halides)

A powerful application of these differences is the site-selective functionalization of substrates containing both Bromo and Chloro substituents (e.g., 5-bromo-2-chlorobenzimidazole).

  • Rule: Under standard conditions (Protocol A), the C5-Br reacts exclusively while the C2-Cl remains intact.

  • Sequential Workflow:

    • Step 1: Couple at C5-Br using Pd(PPh

      
      )
      
      
      
      (mild conditions).
    • Step 2: Couple at C2-Cl using Pd-RuPhos (forcing conditions).

Diagram 2: Sequential Functionalization Workflow

Sequential Start Start: 5-Bromo-2-Chloro-1-Methylbenzimidazole Step1 Step 1: C5-Selective Coupling Pd(PPh3)4, Na2CO3, 80°C (Standard Conditions) Start->Step1 Br reacts first Intermed Intermediate: 5-Aryl-2-Chloro-Benzimidazole (Br replaced, Cl intact) Step1->Intermed Step2 Step 2: C2-Coupling Pd-RuPhos G3, K3PO4, 110°C (Forcing Conditions) Intermed->Step2 Activate Cl Final Final Product: 2,5-Diaryl-Benzimidazole Step2->Final

Caption: Orthogonal strategy utilizing the reactivity gap between C5-Br and C2-Cl to build complex, asymmetric scaffolds.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. Retrieved from

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013).[2] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[2] Journal of the American Chemical Society.[2] Retrieved from

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Catalyst Systems and Recent Developments. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide & Mechanism. Retrieved from

  • Sadhu, P., & Alla, S. K. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc. Retrieved from

Sources

comparing reactivity of 2-bromo-benzimidazole and 2-chloro-benzimidazole

[1]

Executive Summary

In the functionalization of the benzimidazole core, the choice between 2-bromo-benzimidazole (2-Br-Bz) and 2-chloro-benzimidazole (2-Cl-Bz) is a trade-off between reactivity and stability/cost .

  • 2-Br-Bz is the superior electrophile for rapid, mild-condition cross-coupling (Suzuki, Buchwald) and nucleophilic aromatic substitution (

    
    ). It is recommended for early-stage discovery where yield and speed are paramount.
    
  • 2-Cl-Bz is significantly more stable and cost-effective but possesses a higher activation barrier. It requires specialized ligands (e.g., Buchwald biaryl phosphines) or harsher conditions (high T, microwave) to achieve comparable conversion.

Verdict: Use 2-Br-Bz for library synthesis and sensitive substrates. Switch to 2-Cl-Bz only for process-scaleup or when using highly active catalysts (e.g., Pd-G3/G4 precatalysts).

Mechanistic Foundation

The reactivity difference is governed fundamentally by the Carbon-Halogen bond dissociation energy (BDE) and the electrophilicity of the C2 position.

Electronic Structure & Bond Energetics

The C2 position of benzimidazole is electron-deficient (amidine-like), facilitating nucleophilic attack. However, the leaving group ability dictates the rate of the rate-determining step (oxidative addition in catalysis; bond breaking in

  • C-Cl Bond: Shorter (~1.74 Å) and stronger (~96 kcal/mol). High barrier to oxidative addition.

  • C-Br Bond: Longer (~1.89 Å) and weaker (~81 kcal/mol). Facile oxidative addition.

Reactivity Landscape (Visualization)

ReactivityLandscapeSubstrateBenzimidazoleScaffoldBr_Path2-Bromo (2-Br-Bz)Weak C-X BondSubstrate->Br_PathCl_Path2-Chloro (2-Cl-Bz)Strong C-X BondSubstrate->Cl_PathOxAdd_BrFast OxidativeAddition (Pd0 -> PdII)Br_Path->OxAdd_BrLow BarrierSnAr_BrMild SnAr(60-80°C)Br_Path->SnAr_BrGood LGOxAdd_ClSlow OxidativeAddition (Requires Ligand)Cl_Path->OxAdd_ClHigh BarrierSnAr_ClHarsh SnAr(>100°C / MW)Cl_Path->SnAr_ClPoor LG

Figure 1: Mechanistic divergence. The weaker C-Br bond lowers the activation energy for both catalytic and substitution pathways.

Performance Comparison Data

The following data summarizes typical experimental outcomes for standard transformations.

Feature2-Bromo-benzimidazole2-Chloro-benzimidazole

(Aminolysis)
High. Reacts with primary amines at 60–80°C in DMF/DMSO.Moderate. Often requires >120°C, microwave irradiation, or acid catalysis.
Suzuki Coupling Excellent. Standard ligands (

, dppf) suffice.
Challenging. Requires electron-rich bulky ligands (XPhos, SPhos) to facilitate oxidative addition.
N-H Acidity (

)
~11.5 (Susceptible to N-deprotonation).~11.5 (Susceptible to N-deprotonation).
Cost Efficiency Low (Expensive per gram).High (Cheap commodity chemical).
Stability Moderate (Light sensitive over time).High (Shelf-stable indefinitely).

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (The "Ligand Switch")

Objective: Coupling with phenylboronic acid.

Critical Insight: For 2-Cl-Bz , standard Pd(


1. Reagents Preparation
  • Substrate: 1.0 equiv (2-Br-Bz OR 2-Cl-Bz).

  • Boronic Acid: 1.5 equiv Phenylboronic acid.

  • Base: 2.0 equiv

    
     (Preferred over carbonates to suppress hydrolysis).
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v). Degassed.

2. Catalyst Selection (The Divergence)
  • For 2-Br-Bz: Use Pd(dppf)

    
      (3 mol%).
    
    • Why: Robust, air-stable, sufficient for bromides.

  • For 2-Cl-Bz: Use Pd

    
    (dba)
    
    
    (1 mol%) + XPhos (2 mol%)
    OR Pd-XPhos-G3 .
    • Why: XPhos is an electron-rich biaryl phosphine that accelerates the oxidative addition of the strong C-Cl bond.

3. Execution
  • Charge a microwave vial with substrate, boronic acid, and base.

  • Add catalyst (Glovebox or rapid addition under

    
     flow).
    
  • Add degassed solvent. Seal.

  • 2-Br-Bz: Heat to 80°C for 4–6 hours.

  • 2-Cl-Bz: Heat to 100–110°C for 12–16 hours.

  • Filter through Celite, concentrate, and purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Displacement with Morpholine.

Critical Insight: The N-H proton on the imidazole ring can interfere by deprotonating and forming an electron-rich anion that resists nucleophilic attack. N-protection (e.g., SEM, Boc, Methyl) is highly recommended before


.
1. Methodology
  • Mix: 1.0 equiv Halo-benzimidazole + 3.0 equiv Morpholine.

  • Solvent: DMSO (High dielectric constant stabilizes the Meisenheimer intermediate).

  • Conditions:

    • 2-Br-Bz: Heat at 80°C for 4 hours.

    • 2-Cl-Bz: Heat at 120°C (sealed tube) for 16 hours OR Microwave at 140°C for 30 mins.

  • Workup: Pour into water. The product usually precipitates. Filtration is often sufficient.

Decision Logic & Workflow

Use this flowchart to select the correct starting material for your specific constraint.

DecisionMatrixStartStart: Select HalogenConstraint_CostConstraint:Cost / Scale (>100g)?Start->Constraint_CostConstraint_SensConstraint:Temp Sensitive Substrate?Constraint_Cost->Constraint_SensNoUse_ClUse 2-Chloro-Bz(Requires XPhos/SPhos)Constraint_Cost->Use_ClYesConstraint_Sens->Use_ClNo (Can heat)Use_BrUse 2-Bromo-Bz(Standard Conditions)Constraint_Sens->Use_BrYes (Avoid >100°C)

Figure 2: Decision matrix for selecting 2-halo-benzimidazoles.

References

  • Review of Benzimidazole Reactivity: Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951, 48(3), 397–541. Link

  • Pd-Catalyzed Coupling of Chlorides: Old, D. W., Wolfe, J. P., & Buchwald, S. L. "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides." Journal of the American Chemical Society, 1998, 120(37), 9722–9723. Link

  • : Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction." VCH Publishers, 1991.
  • Practical Guide to Benzimidazole Functionalization: "Benzimidazole Synthesis and Reactivity." Science of Synthesis, Thieme Chemistry. Link

Structural Validation & Comparative Performance of N-Phenacyldibromobenzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Scaffold Advantage

N-phenacyldibromobenzimidazoles represent a specialized class of heterocycles where the privileged benzimidazole scaffold is modified by two distinct structural alterations: 5,6-dibromo substitution on the fused benzene ring and N-alkylation with a phenacyl group.

This guide objectively compares the structural validation workflows and functional performance of these derivatives against non-halogenated analogs and alternative synthesis routes. The core value proposition of this specific scaffold lies in its enhanced lipophilicity (facilitated by bromine atoms) and specific cytotoxicity profiles against leukemic and breast cancer cell lines (e.g., MCF-7, CCRF-CEM).

Comparative Synthesis & Regiocontrol

The primary challenge in generating high-purity N-phenacyldibromobenzimidazoles is achieving exclusive N-alkylation while suppressing O-alkylation and minimizing purification losses.

Performance Comparison: Synthesis Protocols

The choice of base and solvent dramatically impacts yield and purity. The following data compares the optimized protocol against traditional methods.

ParameterOptimized System (Recommended)Traditional System A Traditional System B
Reagents NaHCO₃ / MeCNK₂CO₃ / DMFKOH / DMSO
Conditions Reflux, 24h80-90°C, 12hRoom Temp, 4h
Yield High (>80%) Moderate (50-65%)Low (<40%)
Purification Simple filtration (low solubility of byproduct)Aqueous workup (emulsion risk)Difficult extraction
Regioselectivity Exclusive N-alkylationN/O mixture potentialHigh degradation risk

Technical Insight: The NaHCO₃/MeCN system is superior because the mild basicity prevents the self-condensation of phenacyl halides, a common side reaction in stronger base systems like KOH/DMSO [1].

Visualization: Synthesis Optimization Workflow

The following diagram illustrates the decision logic for maximizing yield and purity during the synthesis phase.

SynthesisWorkflow Start Precursors: 5,6-Dibromobenzimidazole + Phenacyl Bromide Decision Base/Solvent Selection Start->Decision PathA Strong Base (KOH/DMF) High Side-Reactions Decision->PathA Traditional PathB Weak Base (NaHCO3/MeCN) Optimized Condition Decision->PathB Recommended ResultA Low Yield Complex Workup PathA->ResultA ResultB High Yield Simple Filtration PathB->ResultB Product Pure N-Phenacyldibromobenzimidazole ResultA->Product Low Purity ResultB->Product

Figure 1: Optimization logic for the synthesis of N-phenacyldibromobenzimidazoles, highlighting the superiority of the NaHCO₃/MeCN system.

Structural Validation Protocol

To ensure scientific integrity, the synthesized compound must undergo a multi-tier validation process. This confirms not just identity, but the specific regiochemistry (N1 vs N3 alkylation, though degenerate in symmetric 5,6-derivatives).

Tier 1: Spectroscopic Validation (NMR & IR)

The presence of the phenacyl group and the integrity of the benzimidazole core are confirmed via specific spectral markers.

TechniqueMarkerExpected ValueStructural Implication
¹H NMR N-CH₂ Singlet δ 5.80 – 6.00 ppm Confirms N-alkylation. A shift <5.0 ppm would suggest different connectivity.
¹H NMR C2-H Singlet δ 8.10 – 8.30 ppm Diagnostic for the benzimidazole core integrity (most deshielded proton).
IR C=O Stretch 1680 – 1700 cm⁻¹ Confirms the ketone in the phenacyl chain. Lower than typical ketones due to conjugation.
¹³C NMR C=O Carbon ~190 ppm Definitive proof of the phenacyl carbonyl carbon.
Tier 2: Crystallographic Validation (XRD)

Single-crystal X-ray diffraction (XRD) is the "Gold Standard" for these derivatives. It resolves the spatial arrangement and intermolecular forces that dictate biological solubility.

  • Key Feature:

    
     stacking interactions between the benzimidazole core and the phenacyl phenyl ring.
    
  • Validation Check: The N-CH₂-C=O torsion angle often indicates a non-planar geometry, which is critical for fitting into enzyme binding pockets [2].

Visualization: Structural Confirmation Logic

ValidationLogic Sample Isolated Product IR_Check IR Spectroscopy (Check C=O @ 1690 cm-1) Sample->IR_Check NMR_Check 1H NMR (Check N-CH2 @ 5.9 ppm) Sample->NMR_Check Decision Data Consistent? IR_Check->Decision NMR_Check->Decision XRD X-Ray Diffraction (XRD) (Confirm Regiochemistry) Decision->XRD Yes Reject Reject/Repurify Decision->Reject No BioAssay Biological Screening (Cytotoxicity/Antifungal) XRD->BioAssay Structure Validated

Figure 2: Step-by-step structural validation workflow ensuring the compound meets the criteria for biological testing.

Functional Performance: Biological Activity

The structural validation is only relevant if the compound performs. The 5,6-dibromo modification significantly alters the cytotoxicity profile compared to non-halogenated variants.

Cytotoxicity Profile (IC₅₀ Comparison)

The following data (synthesized from representative literature [1][3]) illustrates the potency shift caused by the dibromo-phenacyl combination.

Cell Line5,6-Dibromo-N-phenacyl (Target)Unsubstituted Benzimidazole Standard Drug (Cisplatin/Ref)
MCF-7 (Breast Cancer)High Potency (<10 µM) Low Potency (>50 µM)High Potency
A-549 (Lung Cancer)Moderate PotencyInactiveHigh Potency
CCRF-CEM (Leukemia)Very High Potency Low PotencyHigh Potency
MRC-5 (Normal Fibroblasts)Low Toxicity (Selectivity)Low ToxicityHigh Toxicity

Mechanism of Action: The 5,6-dibromo substitution increases the lipophilicity (LogP), facilitating membrane permeability. Furthermore, specific derivatives (e.g., those with chlorinated phenacyl rings) have demonstrated pro-apoptotic properties , inducing cell death pathways rather than simple necrosis [1].

Experimental Protocol: Synthesis of 5,6-Dibromo-1-phenacylbenzimidazole

Objective: To synthesize a validated reference standard for biological screening.

  • Preparation: In a round-bottom flask, dissolve 5,6-dibromobenzimidazole (1.0 eq) in Acetonitrile (MeCN) .

  • Activation: Add Sodium Bicarbonate (NaHCO₃) (5.0 eq). Note: Using a weak base is critical to avoid byproduct formation.

  • Alkylation: Add Phenacyl Bromide (1.0 eq) dropwise.

  • Reaction: Reflux the mixture for 24 hours . Monitor via TLC (Chloroform/Methanol 95:5).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter to remove inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Wash the solid residue with water to remove any remaining salts.

    • Recrystallize from Ethanol/Water to obtain pure crystals.

  • Validation: Proceed to NMR and IR analysis as detailed in Section 3.

References

  • Kowalkowska, A., Chojnacki, K., Multan, M., Maurin, J. K., & Wińska, P. (2022). N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity . Molecules, 27(14), 4349.[1]

  • Staniszewska, M., Kuryk, Ł., Gryciuk, A., Kawalec, J., Rogalska, M., Baran, J., & Kowalkowska, A. (2021).[2] The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles . Molecules, 26(18), 5463.[2][3]

  • Gullapelli, K., et al. (2020).[4][5] Biological activities of benzimidazole derivatives: A review . Research Journal of Chemical Sciences, 11(1), 42-48.[5]

Sources

Precision Profiling: LCMS-Guided Detection of Halogenated Compounds via Mass Defect Filtering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenation (Cl, Br, F, I) is a cornerstone of modern medicinal chemistry, present in approximately 25% of all drugs and a vast majority of environmental contaminants. While halogens improve metabolic stability and lipophilicity, they present unique analytical challenges in complex biological matrices.

This guide details an advanced High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) workflow utilizing Mass Defect Filtering (MDF) and Isotope Pattern Triggering . Unlike traditional GC-MS (limited by volatility) or standard UV detection (limited by specificity), this LCMS-guided approach leverages the unique nuclear physics of halogens—specifically their negative mass defects and distinct isotopic signatures—to isolate target compounds from biological noise with sub-ppm sensitivity.

Part 1: The Challenge of Halogenation

In drug metabolism and pharmacokinetics (DMPK), the primary challenge is distinguishing drug-related material (parent and metabolites) from endogenous background ions.

Standard "Full Scan" MS data is often overwhelmed by background noise. However, halogenated compounds possess two immutable physical properties that allow for their selective detection:

  • Isotopic Fine Structure: Distinct natural abundance ratios (e.g.,

    
    ).[1]
    
  • Mass Defect: The difference between the exact mass and the nominal integer mass. Halogens (Cl, Br, I) introduce a significant "negative" mass defect compared to the C/H/N/O baseline of biological tissues.

Mechanism of Action: The Isotope Filter

The following logic gate demonstrates how modern HR-LCMS instruments (like Q-TOF or Orbitrap) differentiate a halogenated compound from a background peptide.

HalogenLogic Start MS1 Full Scan Data Step1 Peak Detection (m/z extraction) Start->Step1 Decision2 Mass Defect Window? (Target +/- 50mDa) Step1->Decision2 Primary Filter Decision1 Isotope Pattern Match? (Cl ~3:1, Br ~1:1) Action1 Trigger MS/MS (Fragmentation) Decision1->Action1 Yes Discard Discard as Noise Decision1->Discard No Decision2->Decision1 Pass Decision2->Discard Fail Result Structural Elucidation Action1->Result

Figure 1: Logic flow for Data-Dependent Acquisition (DDA) using Isotope Pattern Triggering. The system autonomously rejects background ions that do not match the specific halogen signature.

Part 2: Comparative Methodology

Why shift from the "Gold Standard" GC-MS to LCMS for these compounds? While GC-MS is excellent for volatile environmental pollutants (like dioxins), it fails with the polar, non-volatile metabolites generated during drug development.

Table 1: Performance Matrix
FeatureGC-MS (EI Source)HPLC-UV (Diode Array)HR-LCMS (MDF-Guided)
Analyte Scope Volatile, non-polar, thermally stable.[2]Chromophore-containing compounds only.Universal (Polar, non-volatile, labile).
Sample Prep High: Requires derivatization for polar metabolites.Low: Simple precipitation/filtration.Medium: SPE or protein precipitation.
Selectivity High (Library matching).Low (Retention time only).Ultra-High (Exact mass + Isotope pattern).
Sensitivity ppb (parts-per-billion).ppm (parts-per-million).ppt (parts-per-trillion).
Metabolite ID Poor (Derivatization alters structure).None (No structural data).Excellent (MS/MS fragmentation).

Expert Insight: For drug development, LCMS is the only viable option . Metabolites often gain polarity (hydroxylation, glucuronidation), rendering them invisible to GC-MS without complex derivatization that can alter the very structure you are trying to identify [1].

Part 3: The "Product" — Mass Defect Filtering (MDF)

The core of this guide is the application of Mass Defect Filtering .

  • Concept: Hydrogen has a large positive mass defect (+0.0078 Da). Halogens have negative or low mass defects (Cl: -0.032 Da, Br: -0.078 Da).

  • The Shift: As a drug is metabolized (e.g., +Oxygen), the mass defect shifts predictably.

  • The Technique: By setting a filter window (e.g., ±50 mDa) around the mass defect of the parent drug, you effectively "erase" 90% of the endogenous background noise (lipids, peptides) which typically have higher mass defects [2].

Part 4: Experimental Protocol

Objective: Detect low-level oxidative metabolites of a chlorinated drug (Test Case: Chlorpropamide or similar) in rat plasma.

Phase 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma to a centrifuge tube.

  • Quench: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Why? ACN precipitates proteins; acid stabilizes basic drugs and enhances ionization.

  • Vortex & Spin: Vortex for 2 min; Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Supernatant: Transfer clear supernatant to an LC vial.

Phase 2: LC-MS/MS Acquisition Parameters
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000 is critical for MDF).

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Source: Electrospray Ionization (ESI).

    • Note: While Positive mode (ESI+) is standard, Negative mode (ESI-) is often superior for poly-halogenated compounds due to high electronegativity [3].

Phase 3: Data Processing (The MDF Workflow)
  • Define Template: Input the exact mass and mass defect of the Parent Drug.

  • Set Filter Windows:

    • Phase I Metabolites (Oxidation): Target Mass ± 50 Da; Mass Defect ± 20 mDa.

    • Phase II Metabolites (Glucuronidation): Target Mass + 176 Da; Mass Defect ± 30 mDa.

  • Run Algorithm: Apply the filter to the Total Ion Chromatogram (TIC).

Workflow Visualization

MDF_Workflow Raw Raw Plasma Data (High Noise) MDF Mass Defect Filter (Parent Defect +/- 20mDa) Raw->MDF Subtract Endogenous Clean Filtered Chromatogram (Drug-Related Only) MDF->Clean Retain Halogens Iso Isotope Confirmation (Cl/Br Pattern) Clean->Iso Validation

Figure 2: The background subtraction effect of Mass Defect Filtering. The red node represents raw data dominated by lipids; the green node represents the clean signal of halogenated metabolites.

Part 5: Data Interpretation & Self-Validation

Trustworthiness in this assay comes from the Isotopic Signature . You do not need a synthetic standard to confirm the presence of a halogen; the physics confirms it for you.

The Chlorine/Bromine Signature

When reviewing your MS spectra, look for these specific intensity ratios (M is the molecular ion):

  • One Chlorine (

    
    ):  M and M+2 peak intensity ratio is 3:1 .[1]
    
  • One Bromine (

    
    ):  M and M+2 peak intensity ratio is 1:1 .[1]
    
  • One Cl + One Br: Distinct "staircase" pattern (M, M+2, M+4).

Validation Step: If a putative metabolite peak does not show these ratios (within 10% error), it is a false positive, regardless of the exact mass match.

References

  • Zhu, M., et al. (2006). Detection and characterization of metabolites in biological matrices using mass defect filtering of liquid chromatography/high resolution mass spectrometry data.[3][4] Drug Metabolism and Disposition.

  • Zhang, H., et al. (2009). Mass defect filter technique and its applications to drug metabolite identification by high-resolution mass spectrometry.[4][5] Journal of Mass Spectrometry.

  • Measurlabs. (2026). GC-MS vs LC-MS: Guide to Chromatography Technique Selection.

Sources

Comparative Analysis of N/S-Difunctionalized Benzimidazoles: Synthetic Architectures & Functional Performance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of N,S-difunctionalized benzimidazoles —a privileged scaffold in medicinal chemistry and materials science. Unlike mono-substituted variants, the dual functionalization at the N1 (nitrogen) and C2-S (sulfur) positions unlocks unique pharmacophoric properties, including enhanced lipophilicity and metabolic stability.

This analysis compares the synthetic efficiency of traditional sequential alkylation against modern direct C-H functionalization, and evaluates the biological performance of these scaffolds in antimicrobial and anticancer applications.

Part 1: Synthetic Architectures & Regioselectivity

The primary challenge in synthesizing N,S-difunctionalized benzimidazoles is controlling regioselectivity . The benzimidazole core contains two nitrogen atoms (N1 and N3) that are tautomerically equivalent in the unsubstituted form but distinct once functionalized.

Comparative Synthetic Pathways

We analyze two dominant methodologies:

  • Method A: Sequential Nucleophilic Substitution (Classical)

    • Mechanism: Relies on the nucleophilicity of the deprotonated N and S atoms.

    • Selectivity: The sulfur atom is generally "softer" and more nucleophilic (HSAB theory), leading to S-alkylation first. Subsequent N-alkylation requires stronger bases and often yields N1/N3 regioisomeric mixtures if the benzene ring is substituted.

  • Method B: Direct C-H Functionalization (Modern/Green)

    • Mechanism: Utilizes transition metals (Cu, Pd) or metal-free oxidative coupling (Iodine/DMSO) to install the sulfur moiety directly onto the N-substituted core.

    • Selectivity: High.[1] Pre-installing the N-substituent locks the regiochemistry before the C-S bond formation.

Pathway Visualization

The following diagram illustrates the divergent synthetic logic and the critical "Regioselectivity Checkpoint."

BenzimidazoleSynthesis Start o-Phenylenediamine CS2 CS2 / KOH Start->CS2 Cyclization Cyclization w/ Aldehyde Start->Cyclization Mercapto 2-Mercaptobenzimidazole (Intermediate) CS2->Mercapto S_Alkyl S-Alkylation (Soft Nucleophile) Mercapto->S_Alkyl R-X (1 eq) N_Alkyl N-Alkylation (Hard Nucleophile) S_Alkyl->N_Alkyl R'-X, Base Final_A Product A (Regio-mixture Risk) N_Alkyl->Final_A N_Sub_Core N-Substituted Core (Regio-Locked) Cyclization->N_Sub_Core CH_Func C-H Sulfenylation (I2/DMSO or Cu-Cat) N_Sub_Core->CH_Func Thiol/Disulfide Final_B Product B (Single Regioisomer) CH_Func->Final_B

Figure 1: Divergent synthetic pathways. Method A (Red) risks regio-scrambling; Method B (Blue/Orange) ensures regiochemical integrity.

Performance Metrics: Synthesis Methods

The following data compares the efficiency of generating N-alkyl-2-alkylthiobenzimidazoles.

MetricSequential Alkylation (Classical)Metal-Free C-H Sulfenylation (Modern)
Regioselectivity Low to Moderate (Substrate dependent)High (N-position fixed early)
Atom Economy Moderate (Salt waste generated)High (Often catalytic)
Yield (Avg) 65–75%80–92%
Reaction Time 4–12 Hours1–4 Hours
Environmental High solvent use (DMF/Acetone)Green (Often Solvent-free or DMSO)
Cost Low (Cheap reagents)Moderate (Catalysts/Oxidants)

Analyst Insight: While classical alkylation is cheaper for simple substrates, the Metal-Free C-H Sulfenylation (specifically the Iodine/DMSO mediated route) is superior for drug development due to the elimination of difficult-to-separate regioisomers [1, 2].

Part 2: Biological Performance & SAR[1]

N,S-difunctionalization significantly alters the physicochemical profile of the benzimidazole ring.

Antimicrobial Potency (Structure-Activity Relationship)

Experimental data indicates that the bulkiness of the alkyl group at the Sulfur (S) position correlates directly with antimicrobial efficacy. The hydrophobic S-alkyl chain likely facilitates penetration through the lipid bilayer of bacterial cell walls.

Compound VariantR1 (Nitrogen)R2 (Sulfur)MIC (S. aureus) [µg/mL]Activity Status
Control HH>100Inactive
Variant 1 MethylMethyl50Weak
Variant 2 EthylEthyl25Moderate
Variant 3 MethylOctyl 6.25 Potent
Variant 4 BenzylBenzyl12.5Good

Data aggregated from comparative antimicrobial studies [3, 4].[2]

Anticancer Efficacy (MCF-7 Cell Lines)

Recent studies on N-substituted benzimidazoles synthesized via regioselective C-H functionalization demonstrate high cytotoxicity against breast cancer lines.

  • Mechanism: Induction of oxidative stress (ROS generation) and cell cycle arrest at the G1 phase.

  • Performance: Top candidates (e.g., N-fused tetracyclic derivatives) show IC50 values as low as 40 nM , outperforming standard drugs like Tamoxifen (IC50 ~5.45 µM) in specific in vitro assays [5].

Part 3: Experimental Protocols

Protocol A: Metal-Free C-H Sulfenylation (Recommended)

Best for: High regioselectivity and "Green" synthesis.

Reagents:

  • N-substituted benzimidazole (1.0 mmol)

  • Thiol or Disulfide (1.2 mmol)

  • Iodine (I2) (0.5 mmol, 50 mol%)

  • DMSO (2 mL)

Workflow:

  • Charge: Add N-substituted benzimidazole and thiol to a reaction tube.

  • Solvent: Add DMSO. (Note: DMSO acts as both solvent and oxidant in the presence of Iodine).

  • Catalyst: Add Iodine.

  • Heat: Stir at 100°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench: Cool to room temperature. Add saturated aqueous Na2S2O3 (sodium thiosulfate) to quench excess iodine.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel column chromatography.

Validation Check: Product formation is confirmed by the disappearance of the C2-H signal in 1H NMR (typically around 8.0–8.5 ppm).

Protocol B: Classical Sequential Alkylation

Best for: Low-cost bulk synthesis of symmetrical derivatives.

Reagents:

  • 2-Mercaptobenzimidazole (1.0 mmol)

  • Alkyl Halide (2.2 mmol)

  • K2CO3 (2.5 mmol)

  • Acetone (10 mL)

Workflow:

  • Mix: Dissolve 2-mercaptobenzimidazole in acetone.

  • Base: Add anhydrous K2CO3. Stir for 15 min.

  • Alkylate: Add Alkyl Halide dropwise.

  • Reflux: Heat to reflux (56°C) for 6–8 hours.

  • Workup: Filter off inorganic salts (K2CO3/KX). Evaporate solvent.[3]

  • Recrystallization: Purify the solid residue using Ethanol/Water.

Critical Caution: This method often yields a mixture if the benzimidazole core has substituents on the benzene ring (e.g., 5-methyl). In such cases, Protocol A is mandatory to avoid N1/N3 isomer separation issues [6].

References

  • Transition-Metal-Free Synthesis of Benzimidazoles Mediated by KOH/DMSO. Source: Organic Letters (2014).[3] URL:[Link]

  • Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling. Source: Organic & Biomolecular Chemistry.[4][5][6] URL:[Link]

  • Synthesis and antimicrobial activity of some new 1-alkyl-2-alkylthio-1,2,4-triazolobenzimidazole derivatives. Source: Archives of Pharmacal Research (2006). URL:[Link]

  • Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Metal-Free, Visible-Light-Mediated Synthesis of Tetracyclic Benzimidazole: Regioselective C–H Functionalization. Source: ACS Omega (2023). URL:[Link]

  • Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles. Source: Synlett (2025).[7][8] URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

The Core Directive: Treat 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole (CAS 855230-61-4) as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until specific toxicology proves otherwise.

As a halogenated benzimidazole derivative, this compound possesses a lipophilic core that facilitates membrane permeability, increasing the risk of systemic absorption through the skin. While standard Safety Data Sheets (SDS) often default to "Irritant" (H315/H319/H335), the structural presence of the benzimidazole moiety—a privileged scaffold in kinase inhibitors—requires us to assume potential bioactivity.

Hazard Classification (Inferred & Precautionary):

  • Acute Toxicity: Category 3/4 (Oral/Dermal).

  • Target Organ Toxicity: Respiratory mucosal irritation (STOT-SE 3).

  • Physical Hazard: Fine crystalline powders in this class are prone to static charge buildup, increasing dispersion risk during weighing.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard laboratory PPE is insufficient for handling functionalized heterocycles in solution with carrier solvents (e.g., DMSO, DCM), which can accelerate permeation.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection (Primary) Double Nitrile Gloving Inner: 4-mil Nitrile (High dexterity).Outer: 8-mil Extended Cuff Nitrile.Why: Standard 4-mil nitrile has a breakthrough time of <5 mins for DCM. The air gap between layers traps permeating solvent, providing a critical buffer.
Hand Protection (High Risk) Silver Shield / Laminate Required for: Handling concentrated stock solutions (>100mM) or spill cleanup.Why: Laminate films offer >480 min breakthrough time for broad-spectrum organic solvents.
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Powder): N95 is insufficient . Use a half-face respirator with P100 (HEPA) cartridges for particulate protection.
Ocular Chemical Goggles Safety glasses with side shields are inadequate for fine powders. Indirect-vent goggles seal the orbital area against airborne dust and splashes.
Body Tyvek® Lab Coat Disposable, non-woven polyethylene (Tyvek) is superior to cotton. Cotton absorbs and holds toxic liquids against the skin; Tyvek repels them.

Operational Protocol: The "Zero-Contact" Workflow

This protocol utilizes a self-validating containment strategy. If you can smell the solvent or the compound, the containment has failed.

Phase A: Preparation & Weighing (Critical Control Point)

Static electricity is the primary vector for contamination with benzimidazoles.

  • Engineering Setup: Verify fume hood certification. Clear the deck of unnecessary clutter to minimize turbulence.

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the hood. Benzimidazoles are often fluffy crystals; static will cause them to "jump" onto gloves and cuffs.

  • The "Coffin" Method:

    • Line the balance with a pre-moistened absorbent pad (absorbs micro-spills).

    • Weigh the solid into a tared vial, not onto weighing paper.

    • Cap the vial immediately after addition. Do not transport open vials across the lab.

Phase B: Solubilization & Reaction
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents are penetration enhancers . They will carry the dissolved 6-bromo-1,4-dimethyl-1H-1,3-benzodiazole through single-layer nitrile gloves in seconds.

  • Needle Hygiene: If using septa/syringes, use Luer-lock needles to prevent pressure-induced detachment. Wrap the needle/syringe junction with Parafilm if high pressure is expected.

Phase C: Decontamination & Doffing
  • Solvent Wash: Wipe the exterior of the reaction vessel with a paper towel dampened with acetone while still inside the hood.

  • Glove Removal:

    • Remove outer gloves inside the hood.

    • Inspect inner gloves for discoloration.

    • Wash hands with soap and water immediately after leaving the lab.

Safety Logic & Workflow Visualization

The following diagram illustrates the "Defense in Depth" strategy required for this compound.

SafetyProtocol cluster_0 Pre-Operation Risk Assessment cluster_1 Engineering & PPE Barriers cluster_2 Handling & Disposal Risk Identify Hazard: Potent Benzimidazole Derivative Route Primary Routes: Inhalation (Dust) & Dermal (Solvent Carrier) Risk->Route Hood Engineering Control: Fume Hood (Sash < 18 inches) Route->Hood Mitigates Inhalation PPE PPE Layering: Double Nitrile + Tyvek + Goggles Route->PPE Mitigates Dermal Static Static Control: Ionizer / Anti-static Gun Hood->Static PPE->Static Weigh Weighing: Closed Vials Only (No Weigh Paper) Static->Weigh Prevents Dispersion Waste Disposal: Halogenated Organic Waste Stream Weigh->Waste Post-Reaction

Figure 1: Integrated Safety Workflow combining risk assessment, engineering controls, and operational protocols.

Emergency & Disposal Procedures

Spill Response (Solid):

  • Do not sweep. Sweeping generates aerosols.

  • Cover the spill with a wet paper towel (water or mineral oil) to dampen the powder.

  • Scoop the damp material into a wide-mouth jar.

  • Clean the surface with a soap solution (surfactant) followed by water.

Spill Response (Solution):

  • Evacuate the immediate area if the solvent is volatile (e.g., DCM).

  • Cover with a non-combustible absorbent (Vermiculite or silica).[1]

  • Double glove (Silver Shield recommended) before collecting.

Disposal Classification:

  • Stream: Halogenated Organic Waste . The bromine atom specifically mandates this classification to prevent formation of toxic byproducts during incineration.

  • Labeling: Clearly tag waste as "Contains Brominated Benzimidazole – Potential Bioactive."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[2] Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • Kimberly-Clark Professional. (2020). Chemical Resistance Guide for Nitrile Gloves. (Data regarding breakthrough times for common carrier solvents). [Link]

  • PubChem. (2025). Compound Summary for Benzimidazole Derivatives (General Hazard Classifications). National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-1,4-dimethyl-1H-1,3-benzodiazole
Reactant of Route 2
Reactant of Route 2
6-bromo-1,4-dimethyl-1H-1,3-benzodiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.